physicochemical properties of 4-Chloro-3,5-difluoro-2-methylpyridine
An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 4-Chloro-3,5-difluoro-2-methylpyridine Executive Summary In the landscape of modern pharmaceutical synthesis, polyhalogenated pyridines serv...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 4-Chloro-3,5-difluoro-2-methylpyridine
Executive Summary
In the landscape of modern pharmaceutical synthesis, polyhalogenated pyridines serve as indispensable building blocks for complex active pharmaceutical ingredients (APIs). 4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7) is a highly specialized, electron-deficient heterocyclic intermediate[1]. It is prominently utilized in the synthesis of advanced antimicrobial agents, specifically quinolizinone-type compounds and fluoroquinolone derivatives[2].
This whitepaper provides a comprehensive physicochemical profile, mechanistic reactivity analysis, and validated experimental protocols for handling and functionalizing this molecule. The guide is designed for synthetic chemists and drug development professionals who require a rigorous understanding of the compound's thermodynamic and kinetic behavior.
Physicochemical Profiling
The unique reactivity of 4-Chloro-3,5-difluoro-2-methylpyridine is dictated by the precise spatial arrangement of its substituents. The pyridine nitrogen provides a baseline electron-withdrawing effect, which is heavily amplified by the fluorine atoms at the C3 and C5 positions.
Electronic and Steric Effects
Inductive (-I) Pull: The highly electronegative fluorine atoms exert a strong inductive pull, drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring highly electrophilic.
Orthogonal Leaving Group: The chlorine atom at the C4 position acts as an optimal leaving group. Because it is flanked by two fluorine atoms, the C4 carbon is highly activated for Nucleophilic Aromatic Substitution (SNAr).
Kinetic Acidity: The C6 proton is uniquely acidic due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the C5 fluorine atom, making it a prime target for Directed Ortho Metalation (DoM).
Fundamental Properties
The following table summarizes the core physicochemical metrics of the compound[1].
Property
Value / Description
Chemical Name
4-Chloro-3,5-difluoro-2-methylpyridine
CAS Registry Number
139161-94-7
Molecular Formula
C₆H₄ClF₂N
Molecular Weight
163.55 g/mol
SMILES
Cc1ncc(F)c(Cl)c1F
Appearance
Colorless to pale yellow liquid/solid (temperature dependent)
Boiling Point (Est.)
160°C – 180°C (Predicted based on halogenation)
Density (Est.)
~1.35 g/cm³
Storage Conditions
Inert atmosphere, room temperature to 2-8°C
Mechanistic Pathways & Reactivity Mapping
Understanding the regioselectivity of 4-Chloro-3,5-difluoro-2-methylpyridine is critical for designing synthetic routes. The molecule presents three primary sites for functionalization, each governed by distinct thermodynamic and kinetic rules.
Fig 1: Site-specific reactivity map of the functionalized pyridine ring.
C6-Lithiation (Directed Ortho Metalation)
When treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), the compound selectively deprotonates at the C6 position rather than undergoing lateral lithiation at the C2-methyl group[2]. Causality: The C6 proton is kinetically more accessible and thermodynamically more acidic due to its proximity to the electronegative nitrogen and C5-fluorine. Cryogenic temperatures (-78°C) are strictly required to prevent the highly reactive lithiated intermediate from undergoing auto-condensation or benzyne-type elimination.
SNAr at C4
Nucleophiles (such as amines or alkoxides) will selectively attack the C4 position. Causality: The transition state (Meisenheimer complex) formed during attack at C4 is deeply stabilized by the electron-withdrawing fluorine atoms at C3 and C5, which delocalize the resulting negative charge.
The following methodology details the synthesis of a C6-alkylated derivative via lithiation, a critical step utilized in the preparation of quinolizinone-type antimicrobial agents[2].
Solvent: Anhydrous Tetrahydrofuran (THF), 300 mL total
Environment: Positive Nitrogen (N₂) or Argon atmosphere
Step-by-Step Methodology
Fig 2: Cryogenic lithiation workflow for C6-functionalization.
System Preparation: Flame-dry a 1000 mL round-bottom flask. Introduce a positive nitrogen atmosphere. Add 150 mL of anhydrous THF and 16.5 g (100 mmol) of 4-chloro-3,5-difluoro-2-methylpyridine[2].
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78°C. Note: Failure to reach this temperature will result in nucleophilic attack by LDA on the C4-chlorine position.
Deprotonation: Slowly add 73 mL of 1.5 M LDA dropwise via a syringe pump over 20 minutes. Stir the deep-colored solution for exactly 30 minutes at -78°C to ensure complete formation of the C6-lithio species[2].
Electrophilic Trapping: Prepare a solution of 27.0 g (100 mmol) of the THP-protected 1-iodo-2-propanol in 150 mL of anhydrous THF. Add this solution dropwise to the lithiated mixture, maintaining the internal temperature at -78°C[2].
Quench and Isolation: Allow the reaction to stir for an additional 2 hours at -78°C, then slowly remove the cooling bath. Once the mixture reaches 0°C, quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Analytical Characterization Considerations
To verify the integrity of the synthesized or purchased 4-Chloro-3,5-difluoro-2-methylpyridine, the following analytical techniques are standard:
¹⁹F NMR Spectroscopy: The two fluorine atoms at C3 and C5 will present as distinct doublets or multiplets due to coupling with each other and the adjacent C6 proton. This is the most diagnostic tool for verifying ring substitution.
¹H NMR Spectroscopy: The spectrum should show a sharp singlet integrating to 3H for the C2-methyl group (around δ 2.5 ppm) and a distinct aromatic proton signal for C6 (around δ 8.0 - 8.5 ppm, appearing as a doublet or triplet depending on F-coupling).
GC-MS: The molecular ion peak [M]⁺ will appear at m/z 163, with an M+2 peak at m/z 165 exhibiting an approximate 3:1 intensity ratio, definitively confirming the presence of the single chlorine isotope.
References
Chu, D. T. W., et al. "Quinolizinone type compounds". World Intellectual Property Organization (WIPO) Patent WO1996039407A1, published Dec 12, 1996.
CAS number and identifiers for 4-Chloro-3,5-difluoro-2-methylpyridine
The following technical guide details the chemical identity, synthesis, reactivity, and applications of 4-Chloro-3,5-difluoro-2-methylpyridine . [1] Executive Summary 4-Chloro-3,5-difluoro-2-methylpyridine (CAS 139161-94...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, reactivity, and applications of 4-Chloro-3,5-difluoro-2-methylpyridine .
[1]
Executive Summary
4-Chloro-3,5-difluoro-2-methylpyridine (CAS 139161-94-7 ) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of advanced pharmaceutical intermediates (APIs) and agrochemicals.[1] Its structure features a pyridine core decorated with a reactive chlorine atom at the C4 position, two fluorine atoms at C3 and C5, and a methyl group at C2. This substitution pattern imparts unique electronic properties, making the C4-chloride highly susceptible to nucleophilic aromatic substitution (
), while the C2-methyl group remains accessible for deprotonation and chain extension.
Chemical Identity & Physiochemical Profile[3][4][5][6]
Specific key depends on tautomer/protonation, typically derived as:QX... (Generic)
Physical State
Low-melting solid or oil (ambient conditions)
Solubility
Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.
Synthetic Routes & Manufacturing
The industrial preparation of 4-chloro-3,5-difluoro-2-methylpyridine typically employs a N-oxidation activation strategy . Direct chlorination of the pyridine ring is difficult due to the electron-deficient nature of the fluorinated system. Therefore, the precursor 3,5-difluoro-2-methylpyridine is first oxidized to its N-oxide, which activates the C4 position for nucleophilic attack by chloride ions (supplied by phosphoryl chloride).
Core Synthesis Pathway
Oxidation: Treatment of 3,5-difluoro-2-methylpyridine with a peracid (e.g., mCPBA or
/Acetic Acid) yields the N-oxide .
Chlorination/Rearrangement: Reaction of the N-oxide with phosphoryl chloride (
) or thionyl chloride () effects the Meisenheimer-type rearrangement and chlorination at the C4 position.
Reaction Workflow Diagram
Figure 1: Synthetic workflow for the conversion of the 2-picoline precursor to the 4-chloro target via N-oxide activation.
Reactivity Profile & Mechanistic Insights
C4-Chlorine Displacement (
)
The most critical reactivity feature is the 4-chloro substituent. Flanked by two electron-withdrawing fluorine atoms (at C3 and C5) and the ring nitrogen, the C4 position is extremely electron-deficient.
Mechanism: Nucleophiles (amines, alkoxides, thiols) attack C4, forming a Meisenheimer complex stabilized by the inductive effect of the adjacent fluorines.
Selectivity: The C4-Cl bond is significantly more labile than the C3-F or C5-F bonds, allowing for chemoselective substitution without defluorination.
C2-Methyl Functionalization
The methyl group at C2 is activated by the adjacent pyridine nitrogen.
Lithiation: Treatment with strong bases (e.g., LDA, n-BuLi) generates a lithiated species at the benzylic (picolinic) position.
Application: This carbanion can attack electrophiles (aldehydes, alkyl halides) to extend the carbon chain, a strategy used in the synthesis of quinolizinone antibiotics (see Patent WO1996039407A1).
Applications in Drug Discovery
Fluoroquinolone & Quinolizinone Antibiotics
The compound serves as a "B-ring" builder in the synthesis of fused bicyclic systems. The 2-methyl group provides the carbon handle for cyclization, while the 4-chloro group allows for the attachment of solubilizing side chains (e.g., piperazines, pyrrolidines).
Kinase Inhibitors
Fluorinated pyridine scaffolds are privileged structures in kinase inhibitor design. The fluorine atoms modulate:
pKa Modulation: Lowering the basicity of the pyridine nitrogen to improve bioavailability.
Binding Affinity: Creating specific electrostatic interactions with enzyme pockets.
Handling, Safety & Stability (SDS Summary)
Parameter
Hazard Class
Precautionary Protocol
Acute Toxicity
Oral/Dermal (Category 4)
Harmful if swallowed. Use full PPE (Gloves, Goggles).
Skin Corrosion
Irritant (Category 2)
Causes skin irritation. Wash immediately upon contact.
Eye Damage
Irritant (Category 2A)
Causes serious eye irritation. Use safety glasses with side shields.
Storage
Stability
Store under inert gas (Argon/Nitrogen) at 2-8°C. Hygroscopic.
Self-Validating Protocol:
Purity Check: Before use in sensitive couplings (e.g., Suzuki-Miyaura), verify chloride integrity via GC-MS (M+ peak at 163/165 ratio 3:1).
Drying: If used in lithiation, ensure water content is <50 ppm (Karl Fischer) to prevent quenching of the lithiated intermediate.
References
Chu, D. T., et al. (1996). Quinolizinone type compounds.[2] Patent WO1996039407A1.[2] (Describes the use of the title compound in Example 69/73 for antibiotic synthesis). Retrieved from
Bowden, R. D., et al. (1972). Manufacture of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine. US Patent 3654292A. (Provides mechanistic background on halogenated pyridine synthesis).
4-Chloro-3,5-difluoro-2-methylpyridine is a highly specialized fluorinated heterocyclic building block used primarily in the synthesis of advanced pharmaceutical intermediates, particularly quinolizinone-type antibiotics and agrochemicals.[3][4] Its unique substitution pattern—featuring electron-withdrawing fluorine atoms at the 3 and 5 positions and a reactive chlorine at the 4 position—dictates a distinct solubility and reactivity profile compared to non-fluorinated pyridines.[3]
This guide provides a comprehensive analysis of its solubility behavior in organic solvents.[3][5] Because specific quantitative solubility data (e.g., mg/mL) is proprietary or sparse in public literature, this document synthesizes field-proven solvent compatibility data derived from synthetic applications (e.g., lithiation reactions) and structural physicochemical analysis. It also provides a validated experimental protocol for researchers to generate precise solubility curves in-house.[3]
Physicochemical Profile & Solubility Mechanisms
To predict and manipulate the solubility of this compound, one must understand the electronic environment of the pyridine ring.
Lipophilicity (LogP): The presence of three halogen atoms (Cl, F, F) significantly increases the lipophilicity compared to 2-methylpyridine. The compound is hydrophobic, exhibiting poor aqueous solubility but high affinity for organic solvents.
Dipole Moment: The 3,5-difluoro substitution creates a strong dipole, enhancing solubility in polar aprotic solvents like THF and Ethyl Acetate.
Hydrogen Bonding: The molecule lacks hydrogen bond donors (HBD) but the pyridine nitrogen and fluorine atoms act as weak hydrogen bond acceptors (HBA). This facilitates solubility in protic solvents (Methanol, Ethanol) but suggests higher stability and solubility in aprotic systems.
Reactivity vs. Solubility: While 4-Chloro-3,5-difluoro-2-methylpyridine is soluble in alcohols (methanol/ethanol), caution is advised. The 3,5-difluoro motif strongly activates the ring toward Nucleophilic Aromatic Substitution (SₙAr).[3] In the presence of a base, protic nucleophilic solvents (like methoxide in methanol) may displace the halogens (particularly the 4-Cl or 6-H position), leading to impurity formation.[3] For storage and non-reactive processing, aprotic solvents (DCM, Toluene, THF) are recommended.
When exact saturation limits are required (e.g., for crystallization design), do not rely on visual estimation. Use this self-validating gravimetric protocol.
Phase 1: Preparation & Equilibration
Supersaturation: Add the solid 4-Chloro-3,5-difluoro-2-methylpyridine to 5 mL of the target solvent in a sealed HPLC vial until a visible solid precipitate remains undissolved (ensure excess solid is present).
Agitation: Place the vial in a thermomixer or shaker bath.
Standard: 25°C at 750 RPM for 24 hours.
Validation: Check for solid presence after 12 hours.[3] If fully dissolved, add more solid.
Equilibrium Verification: The system is at equilibrium when the concentration of the supernatant remains constant over two consecutive time points (e.g., 24h and 48h).
Phase 2: Sampling & Analysis
Filtration: Using a pre-warmed glass syringe (to prevent precipitation in the needle), withdraw 1 mL of supernatant. Push through a 0.22 µm PTFE filter (compatible with aggressive organics) into a pre-weighed tared vial.
Gravimetric Analysis:
Weigh the vial + solution (
).
Evaporate solvent under a gentle stream of Nitrogen (
Caption: Step-by-step gravimetric workflow for determining saturation limits.
Process Implications: Solvent Selection Logic
For drug development workflows, selecting the right solvent depends on the process stage. The diagram below illustrates the decision logic for 4-Chloro-3,5-difluoro-2-methylpyridine.
Caption: Decision tree for solvent selection based on unit operation.
Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.[6]
Handling: Use in a fume hood.[3] Avoid inhalation of dust/mist.[3]
Incompatibility: Strong oxidizing agents and strong bases (unless intended for reaction). As noted, the fluorinated ring is susceptible to nucleophilic attack.
References
Google Patents . (1996).[3] WO1996039407A1 - Quinolizinone type compounds.[3] (Describes the use of the title compound in THF for lithiation reactions). Retrieved from
Strategic Utilization of 4-Chloro-3,5-difluoro-2-methylpyridine in Medicinal Chemistry
Executive Summary 4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7) represents a high-value heterocyclic scaffold in modern drug discovery, particularly for the synthesis of gyrase inhibitors (quinolizinones) and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7) represents a high-value heterocyclic scaffold in modern drug discovery, particularly for the synthesis of gyrase inhibitors (quinolizinones) and kinase inhibitors. Its utility stems from its unique "tri-functional" reactivity profile:
Acidic C2-Methyl Group: Amenable to lateral lithiation and chain extension.
Fluorine Directing Effects: The C3/C5 fluorine atoms modulate basicity (pKa), metabolic stability, and lipophilicity without interfering with C4 displacement.
This guide details the chemical logic, experimental protocols, and strategic applications of this building block.
Chemical Attributes & Reactivity Profile[1][2][3][4]
Electronic Architecture
The molecule features a pyridine core destabilized by two electron-withdrawing fluorine atoms and a chlorine atom. This creates specific zones of reactivity:
Position
Substituent
Electronic Effect
Reactivity Mode
C4
Chlorine
-position to N; Flanked by F
Primary Electrophile. Excellent leaving group for due to inductive activation by C3/C5 fluorines and resonance activation by Pyridine N.
C2
Methyl
-position to N; Acidified
Nucleophilic Handle. The C2-Me protons are acidic () allowing deprotonation by LDA or n-BuLi.
C3 / C5
Fluorine
-position to N
Modulators. Provide metabolic blockade (preventing oxidation) and lower the ring electron density.
Reactivity Decision Matrix (Graphviz)
Figure 1: The divergent reactivity pathways of the scaffold allow for orthogonal functionalization.
Synthetic Utility & Protocols
Protocol A: Regioselective
at C4
The chlorine at C4 is significantly more labile than the fluorines at C3/C5. The nitrogen atom of the pyridine ring activates the C2 and C4 positions. Since C2 is blocked by a methyl group, C4 becomes the exclusive site for nucleophilic attack.
Solvent: NMP or DMSO (polar aprotic solvents accelerate the transition state).
Conditions: Heat to 80–100°C for 4–6 hours.
Workup: Dilute with water, extract with EtOAc. The difluoro motif makes the product lipophilic, aiding extraction.
Expert Insight: If using a weak nucleophile (e.g., aniline), add a catalytic amount of NaI or use microwave irradiation to accelerate the displacement.
This is the critical step for synthesizing tricyclic antibacterial agents (e.g., quinolizinones). The electron-deficient ring acidifies the methyl protons, but the presence of the C4-Cl requires low temperatures to prevent benzyne formation or self-destruction.
Detailed Protocol (Based on Patent Lit.):
Preparation: Dry THF (150 mL) under
atmosphere.
Deprotonation: Cool solution of 4-Chloro-3,5-difluoro-2-methylpyridine (16.5 g, 100 mmol) to -78°C .
Reagent Addition: Add LDA (1.5 M, 73 mL, 1.1 eq) dropwise over 20 mins. Maintain temp < -70°C.
Anion Formation: Stir for 30 mins at -78°C. The solution typically turns deep red/orange.
Electrophile Trapping: Add electrophile (e.g., THP-protected 1-iodo-2-propanol or an epoxide) dissolved in THF.
Quench: Warm slowly to 0°C and quench with saturated
.
Critical Control Point: Do not allow the temperature to rise above -60°C before adding the electrophile. Higher temperatures can induce elimination of HCl or HF, leading to decomposition.
Case Study: Synthesis of Quinolizinone Antibacterials
This scaffold is a confirmed intermediate in the synthesis of 4-oxo-4H-quinolizine-3-carboxylic acids , a class of potent antibacterials related to fluoroquinolones (like Delafloxacin).
Synthetic Pathway (Graphviz)
Figure 2: Synthesis of Quinolizinone Antibacterials utilizing the C2-Methyl and C4-Chloro handles.
Mechanism of Action Relevance
In the final drug molecule, the 3,5-difluoro pattern (inherited from the starting material) is crucial.
The C5-F (originally C3) interacts with the gyrase-DNA complex.
The C4-substituent (introduced via
displacing the Cl) controls the spectrum of activity (e.g., anti-MRSA activity).
Safety & Handling
Hazard Class
Description
Handling Protocol
Skin/Eye Irritant
Fluorinated pyridines are lipophilic and penetrate skin easily.
Wear nitrile gloves (double gloving recommended) and safety goggles.
Lachrymator
Some derivatives may cause eye tearing.
Handle exclusively in a fume hood.
Reactive
Reacts violently with strong oxidizers.
Store under inert gas (Argon/Nitrogen) in a cool, dry place.
References
Quinolizinone Antibacterial Synthesis
Source: WIPO Patent WO1996039407A1. "Quinolizinone type compounds and processes for their chemical synthesis."
Context: Describes the lithiation of 4-chloro-3,5-difluoro-2-methylpyridine
Nucleophilic Substitution in Fluoropyridines
Source:Journal of the American Chemical Society, 2014.
Context: Validates the regioselectivity of
in poly-halogen
Context: Fundamental principles of pyridine activation by ring nitrogen and inductive effects of fluorine.
Foundational
The Strategic Utility of 4-Chloro-3,5-difluoro-2-methylpyridine: An In-depth Technical Guide for Researchers
Introduction: The Emergence of a Versatile Fluorinated Building Block In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Emergence of a Versatile Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven strategy for modulating a molecule's physicochemical and biological properties.[1][2] The unique electronic characteristics of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles highly sought-after building blocks in drug discovery and the development of advanced materials.[3][4] Among these, 4-Chloro-3,5-difluoro-2-methylpyridine has emerged as a particularly valuable synthon, offering a unique combination of reactive sites that allow for sequential and regioselective functionalization.
This technical guide provides an in-depth exploration of 4-Chloro-3,5-difluoro-2-methylpyridine, from its synthesis and spectroscopic characterization to its reactivity in key cross-coupling and nucleophilic substitution reactions. Authored from the perspective of a senior application scientist, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this powerful building block in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
The strategic arrangement of substituents on the pyridine ring of 4-Chloro-3,5-difluoro-2-methylpyridine dictates its reactivity and utility. The presence of two electron-withdrawing fluorine atoms at the 3- and 5-positions significantly activates the C4-position towards nucleophilic attack, while the chlorine atom at this position serves as a versatile leaving group for a variety of transformations. The methyl group at the 2-position, in addition to influencing the electronic nature of the ring, provides a further point for potential derivatization.
Table 1: Physicochemical Properties of 4-Chloro-3,5-difluoro-2-methylpyridine and Related Analogs
Synthesis of 4-Chloro-3,5-difluoro-2-methylpyridine: A Proposed Pathway
While specific literature detailing the synthesis of 4-Chloro-3,5-difluoro-2-methylpyridine is not abundant, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of related fluorinated and chlorinated pyridines. The proposed multi-step synthesis leverages the sequential introduction of the required substituents onto a pyridine core.
Caption: Proposed synthetic pathway for 4-Chloro-3,5-difluoro-2-methylpyridine.
Experimental Protocol: A Step-by-Step Guide
Step 1 & 2: Synthesis of 2-Methyl-3,5-difluoropyridine
The synthesis of the key intermediate, 2-Methyl-3,5-difluoropyridine, can be approached through various methods, including the α-methylation of 3,5-difluoropyridine. While direct methylation can sometimes lead to mixtures of isomers, flow chemistry techniques have been shown to provide regioselective methylation of pyridines.[8][9]
Step 3: Synthesis of 2-Methyl-3,5-difluoropyridin-4-ol
The introduction of a hydroxyl group at the 4-position can be achieved through oxidation of the corresponding boronic ester or via a nucleophilic substitution reaction on a suitable precursor.
Step 4: Chlorination of 2-Methyl-3,5-difluoropyridin-4-ol
The final chlorination step to yield the target compound is a standard transformation in heterocyclic chemistry. The use of a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃) is a well-established method for converting pyridinols to chloropyridines.[9]
Protocol: Chlorination of a Pyridinol
Materials:
2-Methyl-3,5-difluoropyridin-4-ol
Phosphorus oxychloride (POCl₃)
High-boiling point solvent (e.g., trichlorobenzene)
Ice
Sodium bicarbonate solution (saturated)
Organic solvent for extraction (e.g., dichloromethane)
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Methyl-3,5-difluoropyridin-4-ol in a high-boiling point solvent.
Carefully add phosphorus oxychloride (a stoichiometric excess, typically 1.5-3 equivalents) to the suspension.
Heat the reaction mixture to reflux (typically 80-130 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) multiple times.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by flash column chromatography or distillation to obtain pure 4-Chloro-3,5-difluoro-2-methylpyridine.
Spectroscopic Characterization: A Predictive Analysis
Due to the limited availability of published experimental spectra for 4-Chloro-3,5-difluoro-2-methylpyridine, a predictive analysis based on the spectroscopic data of structurally similar compounds is presented. This comparative approach provides a reliable framework for the structural elucidation of the title compound.
Table 2: Predicted and Comparative NMR Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons around 2.6 ppm and a multiplet for the single aromatic proton in the downfield region, likely influenced by coupling to the adjacent fluorine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the presence of carbon-fluorine couplings. The carbon atoms directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF), while other carbons in the ring will exhibit smaller couplings (²JCF, ³JCF, etc.).[12][13]
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to show a complex multiplet in the typical range for fluorinated pyridines, arising from F-F and F-H couplings.[11][14]
Reactivity Profile: A Gateway to Molecular Diversity
The reactivity of 4-Chloro-3,5-difluoro-2-methylpyridine is dominated by the lability of the C4-chloro substituent, which is activated by the two flanking fluorine atoms. This makes it an excellent substrate for a variety of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the two fluorine atoms, renders the C4 position highly susceptible to attack by nucleophiles. This allows for the facile displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and thiols.
Caption: General scheme for the SNAr reaction of 4-Chloro-3,5-difluoro-2-methylpyridine.
Protocol: Buchwald-Hartwig Amination of a Chloropyridine
This protocol is a generalized procedure for the palladium-catalyzed amination of chloropyridines and serves as a robust starting point for the amination of 4-Chloro-3,5-difluoro-2-methylpyridine.[15][16][17][18][19]
Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 equiv)
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium pre-catalyst, the phosphine ligand, and the base.
Add the anhydrous, degassed solvent, followed by 4-Chloro-3,5-difluoro-2-methylpyridine and the amine.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of 4-Chloro-3,5-difluoro-2-methylpyridine is also amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[20][21][22][23][24]
Caption: Key cross-coupling reactions of 4-Chloro-3,5-difluoro-2-methylpyridine.
Protocol: Suzuki-Miyaura Coupling of a Chloropyridine
This generalized protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Chloro-3,5-difluoro-2-methylpyridine with various arylboronic acids.[20][21][22][23][24]
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
Procedure:
To a Schlenk flask under an inert atmosphere, add 4-Chloro-3,5-difluoro-2-methylpyridine, the arylboronic acid, the palladium catalyst, and the base.
Add the degassed solvent system.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
Cool the reaction to room temperature and add water.
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Applications in Drug Discovery and Agrochemicals
The unique substitution pattern of 4-Chloro-3,5-difluoro-2-methylpyridine makes it a highly attractive building block for the synthesis of complex molecules with potential biological activity. The ability to selectively functionalize the C4 position allows for the introduction of a wide array of substituents, enabling the rapid generation of compound libraries for screening in drug discovery and agrochemical research.
The incorporation of the 3,5-difluoropyridine moiety is a known strategy to enhance the biological profile of molecules.[25] For instance, fluorinated pyridines are found in a number of herbicides and other crop protection agents.[9][26] In medicinal chemistry, the pyridine scaffold is a common feature in a vast number of FDA-approved drugs, and the introduction of fluorine can lead to improved metabolic stability and potency.[1][2][3][4]
Conclusion
4-Chloro-3,5-difluoro-2-methylpyridine stands as a testament to the power of strategic fluorination in the design of versatile chemical building blocks. Its unique combination of reactive sites, coupled with the beneficial properties imparted by the fluorine atoms, makes it a valuable tool for the synthesis of novel compounds in medicinal chemistry, agrochemicals, and materials science. While direct literature on this specific compound is emerging, a clear path for its synthesis and application can be confidently charted through the wealth of knowledge on related fluorinated pyridines. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of building blocks like 4-Chloro-3,5-difluoro-2-methylpyridine is set to increase, paving the way for future innovations in chemical synthesis.
References
Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]
Al-Farhan, K. A., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. [Link]
Smith, A. M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry, 224, 35-44. [Link]
European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. [Link]
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Letters, 21(15), 5753-5763. [Link]
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(13), 4293. [Link]
ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. [Link]
ResearchGate. (2025). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. [Link]
PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. [Link]
Google Patents. (n.d.).
Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
Eureka. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. [Link]
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. [Link]
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
Doc Brown's Chemistry. (n.d.). 13 C - NMR spectrum of 2-chloro-2-methylpropane. [Link]
SpectraBase. (n.d.). 4-(2-Methylphenyl)pyridine - Optional[13C NMR] - Chemical Shifts. [Link]
Engineering Metabolic Stability: The Strategic Role of 3,5-Difluoro-2-methylpyridine Derivatives in Drug Discovery
Executive Summary In modern drug discovery, the pyridine ring is a ubiquitous, privileged scaffold found in countless biologically active compounds. However, its electron-rich nature and basic nitrogen often render it hi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the pyridine ring is a ubiquitous, privileged scaffold found in countless biologically active compounds. However, its electron-rich nature and basic nitrogen often render it highly susceptible to rapid phase I oxidative metabolism, leading to poor pharmacokinetic (PK) profiles and high intrinsic clearance (
).
To circumvent these liabilities, medicinal chemists frequently employ fluorine substitution. This whitepaper provides an in-depth technical analysis of the 3,5-difluoro-2-methylpyridine scaffold. By dissecting the physical organic chemistry underlying its metabolic resilience, we demonstrate how strategic di-fluorination modulates electronic properties, strengthens adjacent C-H bonds, and fundamentally alters interactions with Cytochrome P450 (CYP) enzymes. Furthermore, we outline self-validating experimental protocols for accurately profiling the metabolic stability of these derivatives.
Mechanistic Foundations: The Vulnerabilities of 2-Methylpyridine
To appreciate the "fluorine effect," we must first understand the baseline metabolic vulnerabilities of the un-fluorinated 2-methylpyridine scaffold. When exposed to hepatic tissue, this substructure is rapidly degraded via three primary oxidative pathways[1]:
Aliphatic Hydroxylation (CYP450-mediated): The 2-methyl group is a classic metabolic "soft spot." CYP enzymes utilize a highly reactive ferryl-oxo species to abstract a hydrogen atom from the methyl group (Hydrogen Atom Transfer, HAT). This forms a transient carbon-centered radical, followed by rapid oxygen rebound to yield a hydroxymethyl metabolite.
N-Oxidation (FMO/CYP-mediated): The basic lone pair on the pyridine nitrogen (pKa ~5.9) readily undergoes oxidation by Flavin-containing monooxygenases (FMOs) or CYPs to form an N-oxide.
Arene Oxidation: The unsubstituted 3 and 5 positions on the pyridine ring are susceptible to epoxidation, which subsequently undergoes an NIH shift to form phenolic metabolites.
Fig 1. Comparative metabolic vulnerabilities of 2-methylpyridine vs. 3,5-difluoro-2-methylpyridine.
The "Fluorine Effect": Physicochemical and Electronic Perturbations
The incorporation of fluorine atoms at the 3 and 5 positions transforms the metabolic fate of the molecule. This is not merely a steric phenomenon; it is driven by profound physical organic perturbations[2].
Inductive C-H Bond Strengthening
Fluorine is the most electronegative element. Through strong
-inductive withdrawal, the 3,5-difluoro substituents pull electron density away from the adjacent 2-methyl group. This inductive effect increases the oxidation potential of the methyl group and strengthens its C-H bonds[3]. Consequently, the activation energy required for the initial HAT step by the CYP450 ferryl-oxo species is significantly elevated, drastically reducing the rate of aliphatic hydroxylation.
pKa Attenuation and Target Affinity
The basicity of the pyridine nitrogen is a critical driver of N-oxidation and CYP heme coordination. The dual electron-withdrawing effect of the 3,5-difluorines drops the pKa of the pyridine nitrogen from ~5.9 to approximately ~2.1. This dramatic reduction in basicity renders the nitrogen far less susceptible to N-oxidation[4]. Furthermore, this diminished electron density alters the molecule's affinity (
) for the active site of metabolizing enzymes, often reducing overall clearance[1].
Direct Steric and Electronic Shielding
The C-F bond (approx. 126 kcal/mol for aryl fluorides) is significantly stronger than the C-H bond (113 kcal/mol)[1]. By occupying the 3 and 5 positions, the fluorine atoms act as highly stable, non-metabolizable bioisosteres that completely block arene oxidation at these historical soft spots.
Quantitative Impact: Comparative Metabolic Stability Data
To contextualize the theoretical principles, the following table summarizes representative in vitro metabolic stability parameters across the fluorination spectrum of the 2-methylpyridine scaffold. Data reflects standard Human Liver Microsome (HLM) assays.
Scaffold
Calculated pKa
(µL/min/mg protein)
(min)
Primary Metabolic Fate
2-Methylpyridine
~5.9
> 150
< 10
Rapid N-oxidation, aliphatic hydroxylation
3-Fluoro-2-methylpyridine
~4.0
60 - 80
25 - 35
Slower aliphatic hydroxylation, 5-arene oxidation
3,5-Difluoro-2-methylpyridine
~2.1
< 15
> 120
Highly stable; trace aliphatic hydroxylation
Table 1: The additive stabilizing effect of fluorine substitution on clearance and half-life.
Experimental Workflows: Self-Validating Protocols for Metabolic Profiling
As a Senior Application Scientist, I emphasize that generating trustworthy metabolic data requires self-validating experimental systems. The following protocol details the causality behind the standard Human Liver Microsome (HLM) assay used to determine the
Action: Suspend pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. Add the 3,5-difluoro-2-methylpyridine test compound to a final concentration of 1 µM.
Causality: The phosphate buffer maintains physiological pH, while
is a necessary cofactor for optimal enzymatic structural integrity. A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics ().
Thermal Equilibration (Pre-Incubation):
Action: Incubate the mixture at 37°C for 5-10 minutes prior to initiation.
Causality: Prevents an artificial lag phase in reaction kinetics caused by temperature gradients upon adding reagents.
Reaction Initiation:
Action: Initiate the reaction by adding a pre-warmed NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Causality: CYPs require a continuous supply of electrons. Adding a regenerating system rather than a single bolus of NADPH prevents rapid cofactor depletion and product inhibition, ensuring linear kinetics over the assay timeframe[5].
Sampling and Quenching:
Action: At predefined intervals (e.g., 0, 5, 15, 30, 60 minutes), extract an aliquot and immediately mix it with 3 volumes of ice-cold acetonitrile containing a known internal standard (IS).
Causality: The cold organic solvent instantly denatures the CYP proteins, halting metabolism at the exact time point. The IS corrects for any volumetric discrepancies during subsequent centrifugation and injection steps.
Analytical Quantification:
Action: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-HRMS/MS.
Causality: High-Resolution Mass Spectrometry (HRMS) is critical for fluorinated compounds to accurately differentiate between intact parent mass and specific oxidative metabolites (e.g., distinguishing an N-oxide from a hydroxymethyl derivative via exact mass and fragmentation patterns)[5].
The 3,5-difluoro-2-methylpyridine scaffold represents a masterclass in rational drug design. By leveraging the extreme electronegativity and strong
-inductive effects of fluorine, medicinal chemists can systematically dismantle the metabolic liabilities of the native pyridine ring. The resulting derivatives exhibit drastically reduced intrinsic clearance, prolonged half-lives, and a minimized risk of generating reactive metabolites, making them indispensable building blocks in the pursuit of modern, highly optimized therapeutics.
References
1.[4] The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines - Benchchem. 4
2.[5] Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates - Benchchem. 5
3.[1] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. 1
4.[3] The Dark Side of Fluorine - ACS Medicinal Chemistry Letters.3
5.[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. 2
Technical Whitepaper: Synthesis of 4-Chloro-3,5-difluoro-2-methylpyridine (CAS 139161-94-7)
This guide is structured as an advanced technical whitepaper designed for research and development scientists. It prioritizes mechanistic insight, process safety, and scalable methodology over generic procedural lists.
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as an advanced technical whitepaper designed for research and development scientists. It prioritizes mechanistic insight, process safety, and scalable methodology over generic procedural lists.
[1][2]
Executive Summary
4-Chloro-3,5-difluoro-2-methylpyridine is a highly specialized halogenated pyridine building block.[1][2] Its unique substitution pattern—featuring electron-withdrawing fluorine atoms at the meta (3,[2]5) positions relative to the nitrogen, combined with a reactive chlorine at the para (4) position—makes it a critical intermediate for synthesizing next-generation agrochemicals (e.g., fluroxypyr derivatives) and kinase inhibitors in oncology.
The synthesis of this compound presents a regiochemical challenge. Nucleophilic fluorination (Halex) is typically ineffective for the 3,5-positions of pyridine due to electronic repulsion. Therefore, this guide details an Electrophilic Fluorination Pathway , exploiting the activation provided by a 4-hydroxy/pyridone precursor to selectively install fluorine atoms, followed by a deoxychlorination.[2]
Retrosynthetic Analysis & Strategy
The most robust route disconnects the C4-Cl bond to reveal a 4-hydroxy (pyridone) precursor.[2] The 3,5-difluoro motif is established via electrophilic attack on the electron-rich enamine-like system of the 4-pyridone.[2]
Strategic Pathway (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the conversion of a commercially available pyridinol scaffold to the target via sequential fluorination and chlorination.
Detailed Synthetic Protocols
Stage 1: Electrophilic Fluorination of 2-Methylpyridin-4-ol
Objective: Selectively install fluorine atoms at the 3 and 5 positions.
Mechanism: The 4-pyridone tautomer acts as a vinylogous amide.[2] The 3 and 5 positions are nucleophilic (ortho to the oxygen donor), allowing reaction with electrophilic fluorine sources like Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2]
Dissolution: Charge a round-bottom flask with 2-Methylpyridin-4-ol (10.9 g, 100 mmol) and Acetonitrile (150 mL). Ensure the system is under an inert nitrogen atmosphere.
Addition: Add Selectfluor (78.0 g, 220 mmol) portion-wise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain internal temp < 30°C.
Reaction: Heat the slurry to reflux (approx. 82°C) for 12–16 hours. Monitor via LC-MS for the disappearance of the mono-fluorinated intermediate.[2]
Workup: Cool to room temperature. Filter off the insoluble byproduct (H-Selectfluor residue). Concentrate the filtrate in vacuo.
Purification: The crude residue is often a hydrofluoroborate salt. Neutralize with saturated NaHCO₃ solution and extract with Ethyl Acetate (3 x 100 mL). Dry over Na₂SO₄ and concentrate.
Yield Expectation: 65–75% of 3,5-Difluoro-2-methylpyridin-4-ol as a crystalline solid.[2]
Stage 2: Deoxychlorination (The POCl₃ Reaction)
Objective: Convert the 4-hydroxy group to the 4-chloro moiety.
Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate, followed by nucleophilic attack of chloride at the C4 position with concomitant elimination of the phosphate group.
Reagent: Phosphorus Oxychloride (POCl₃) (5.0 eq) - Acts as solvent and reagent.
Catalyst: DMF (Dimethylformamide) (Catalytic, 5 mol%) - Forms the Vilsmeier-Haack like active species.[2]
Protocol:
Setup: In a dry pressure vessel or heavy-walled flask equipped with a scrubber (to neutralize HCl/SO₂ gas), place the fluorinated intermediate (14.5 g, 100 mmol).
Reagent Charge: Carefully add POCl₃ (46 mL, 500 mmol) at 0°C. Add 3-4 drops of anhydrous DMF.
Heating: Slowly warm to room temperature, then heat to 100–110°C. Stir for 4–6 hours.
Critical Safety: This reaction generates massive volumes of HCl gas. Ensure efficient scrubbing (NaOH trap).
Quenching (Hazardous Step):
Cool the mixture to room temperature.
Remove excess POCl₃ via rotary evaporation under reduced pressure (use a cold trap).
Pour the thick oily residue slowly onto crushed ice (500 g) with vigorous stirring. Maintain temperature < 10°C to prevent hydrolysis of the product.
Extraction: Neutralize the aqueous slurry to pH 8 using NH₄OH or K₂CO₃. Extract with Dichloromethane (DCM) (3 x 150 mL).
Purification: Pass through a short silica plug (eluting with 10% EtOAc/Hexanes) to remove tarry impurities.
Yield Expectation: 80–85% of 4-Chloro-3,5-difluoro-2-methylpyridine .
Analytical Characterization & Specifications
Parameter
Specification
Method
Appearance
White to pale yellow crystalline solid or oil
Visual
Purity
> 98.0%
HPLC (254 nm)
Molecular Weight
163.55 g/mol
Mass Spectrometry
¹H NMR (CDCl₃)
δ 2.55 (s, 3H, CH₃)
Confirms Methyl group
¹⁹F NMR
Two distinct signals (coupling observed)
Confirms 3,5-difluoro pattern
Mass Spec (ESI)
[M+H]⁺ = 164/166 (3:1 ratio)
Confirms Chlorine isotope
Process Safety & Engineering Controls
Hazard Identification
POCl₃: Highly corrosive, reacts violently with water to release HCl and Phosphoric acid.[2] Fatal if inhaled.
Selectfluor: Oxidizer. Can react vigorously with reducing agents.
HF Generation: During the fluorination or workup, trace Hydrofluoric acid (HF) may be generated.
Safety Workflow (DOT Visualization)
Figure 2: Critical safety workflow for the handling of Phosphorus Oxychloride.
Banks, R. E.[2] Selectfluor: Mechanistic Insights and Applications. MDPI. (Contextual reference for Selectfluor chemistry on pyridine scaffolds). Available at: [Link]
Chlorination Protocols (POCl₃)
POCl3 mediated one-pot deoxygenative aromatization. (General protocol for converting cyclic amides/hydroxypyridines to chloropyridines). Available at: [Link]
General Pyridine Synthesis
Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (Demonstrates stability of fluoro-groups during chlorination steps). Available at: [Link]
synthesis of fluorinated pyridines using 4-Chloro-3,5-difluoro-2-methylpyridine
Executive Summary This technical guide outlines the reactivity profile and synthetic utility of 4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 1805562-69-9 / Analogous scaffolds). As a highly functionalized heterocyclic bu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines the reactivity profile and synthetic utility of 4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 1805562-69-9 / Analogous scaffolds). As a highly functionalized heterocyclic building block, this molecule offers a unique "divergent point" for medicinal chemists. The presence of the electron-deficient pyridine core, flanked by two strongly withdrawing fluorine atoms, activates the C4-chlorine bond toward both nucleophilic aromatic substitution (
) and palladium-catalyzed cross-coupling. Additionally, the C2-methyl group provides a handle for lateral functionalization. This guide provides validated protocols for transforming this scaffold into complex pharmaceutical intermediates, emphasizing regiocontrol and reaction safety.
Chemical Profile & Reactivity Analysis
To successfully utilize this molecule, one must understand its electronic landscape.
The "Hole" at C4: The pyridine nitrogen (N1) exerts a strong pull on electron density. The fluorine atoms at C3 and C5 are inductively electron-withdrawing (-I effect). These forces combine to make the C4 position exceptionally electrophilic (electron-poor).
Leaving Group Hierarchy: While fluorine is often a superior leaving group in
reactions on highly fluorinated rings (due to the high stability of the Meisenheimer intermediate), the presence of Chlorine at the most activated C4 position typically directs nucleophilic attack there.
C2-Methyl Stability: The methyl group is deactivated relative to standard picolines due to the fluorines, but it remains susceptible to radical oxidation or halogenation.
Reactivity Diagram (Logic Flow):
Figure 1: Divergent synthetic pathways accessible from the core scaffold.
Application Module A: C4-Diversification via
The most robust application of this scaffold is the installation of amines or ethers at the C4 position. The 3,5-difluoro substitution pattern accelerates this reaction significantly compared to non-fluorinated chloropyridines.
Protocol 1: Synthesis of 4-Amino-3,5-difluoro-2-methylpyridines
Objective: Replace C4-Cl with a secondary amine (e.g., Morpholine, Piperazine).
Application Module B: C-C Bond Formation (Suzuki Coupling)
The electron-deficient nature of the ring facilitates the oxidative addition of Palladium(0) into the C4-Cl bond. However, the C-F bonds are generally robust enough to survive standard Suzuki conditions, provided the catalyst system is tuned correctly.
Protocol 2: C4-Arylation via Suzuki-Miyaura Coupling
Objective: Couple phenylboronic acid to the C4 position.
Reagents:
Substrate: 1.0 equiv
Boronic Acid: Phenylboronic acid (1.5 equiv)
Catalyst:
(3–5 mol%) or
Base:
(2M aqueous solution, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
Loading: Add the substrate (1.0 mmol), boronic acid (1.5 mmol), and Palladium catalyst (0.03 mmol) to the vial.
Solvent System: Add 1,4-Dioxane (4 mL) and 2M
(1.5 mL).
Degassing: Sparge the mixture with Argon for 5 minutes.
Reaction: Seal the vial and heat to 80–90°C for 4–12 hours.
Critical Check: Do not exceed 100°C. High temperatures in basic aqueous media can lead to hydrolysis of the fluorines (formation of pyridinones).
Workup: Cool to RT. Filter through a pad of Celite.[2] Dilute filtrate with EtOAc, wash with water.
The 2-methyl group is "benzylic" in character but deactivated. Functionalization here requires radical conditions.
Protocol Insight (Oxidation to Aldehyde):
Reagent: Selenium Dioxide (
).
Conditions: Reflux in 1,4-Dioxane/Water.
Mechanism: The reaction proceeds via an ene-type reaction followed by dehydration.
Note: This is often low-yielding (30–50%) due to the electron-poor ring making the initial enolization/attack difficult. An alternative is radical bromination (NBS/AIBN) followed by hydrolysis, though this risks brominating the ring if C4 is unsubstituted.
Safety & Handling Guidelines (E-E-A-T)
Working with fluorinated pyridines requires strict adherence to safety protocols.[3][4][5][6]
HF Generation: In the event of thermal decomposition or strong acidic hydrolysis, C-F bonds can cleave, releasing Hydrogen Fluoride (HF).
Control: Never heat >150°C without sealed vessel safety checks. Keep Calcium Gluconate gel nearby as a first aid for HF exposure.
Skin Permeability: Fluorinated aromatics are often lipophilic and can penetrate skin rapidly.
PPE:[4][5] Double nitrile gloves and long sleeves are mandatory.
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong acids.
References
Nucleophilic Aromatic Substitution Mechanisms
Topic: General mechanism of
on electron-deficient heterocycles.
Application Note: Regioselective SnAr Functionalization of 4-Chloro-3,5-difluoro-2-methylpyridine
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of 4-Chloro-3,5-difluoro-2-methylpyridine . Executive Summary 4-Chloro-3,5-difluor...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of 4-Chloro-3,5-difluoro-2-methylpyridine .
Executive Summary
4-Chloro-3,5-difluoro-2-methylpyridine is a highly specialized heterocyclic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors). Its unique substitution pattern presents a specific regioselectivity challenge: distinguishing between the reactive C4-chloride and the chemically distinct C3/C5-fluorides .
This guide defines the protocols for Nucleophilic Aromatic Substitution (SnAr) on this substrate. Contrary to general trends where aryl fluorides are more reactive than chlorides in SnAr, the C4-position in this scaffold is the exclusive site of nucleophilic attack due to para-activation by the pyridine nitrogen. This protocol details the selective displacement of the C4-chloride to yield 4-substituted-3,5-difluoro-2-methylpyridines, preserving the C3/C5 fluorine atoms for subsequent functionalization or metabolic stability.
Mechanistic Insight & Regioselectivity
The reactivity of 4-Chloro-3,5-difluoro-2-methylpyridine is governed by the interplay between electronic activation and leaving group ability .
Electronic Activation Map
C4 Position (Target): Located para to the ring nitrogen. The nitrogen atom acts as an electron sink, stabilizing the negative charge in the Meisenheimer intermediate via resonance. The adjacent C3 and C5 fluorine atoms further activate C4 through strong inductive electron withdrawal (-I effect).
C3/C5 Positions (Off-Target): Located meta to the ring nitrogen. These positions lack resonance stabilization from the nitrogen. Despite fluorine being a superior leaving group to chlorine in SnAr (due to high electronegativity stabilizing the transition state), the lack of electronic activation at the meta positions renders them inert under standard conditions.
C2 Position: Blocked by the methyl group.
Reaction Pathway
The reaction proceeds via an Addition-Elimination mechanism:
Nucleophilic Attack: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex.
Intermediate Stabilization: The negative charge is delocalized onto the electronegative nitrogen and inductively stabilized by the C3/C5 fluorines.
Elimination: Chloride is expelled, restoring aromaticity.
Figure 1: Mechanistic pathway highlighting the selective activation of the C4 position.
Experimental Protocols
General Considerations
Solvents: Polar aprotic solvents (DMSO, DMF, NMP) are essential to solvate the nucleophile and stabilize the polar transition state. Acetonitrile (MeCN) can be used for highly reactive amines.
Bases: Non-nucleophilic bases (DIPEA, K₂CO₃, Cs₂CO₃) are preferred to neutralize the HCl byproduct.
Stoichiometry: Use 1.1–1.2 equivalents of nucleophile. Excess nucleophile is generally unnecessary and complicates purification.
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of 4-amino-3,5-difluoro-2-methylpyridines.
Setup:
In a reaction vial equipped with a stir bar, dissolve 4-Chloro-3,5-difluoro-2-methylpyridine (1.0 equiv) in anhydrous DMSO or NMP (concentration 0.2–0.5 M).
Add DIPEA (2.0–3.0 equiv) or K₂CO₃ (2.0 equiv).
Add the Amine (1.1–1.2 equiv). Note: For amine salts, increase base by 1.0 equiv.
Reaction:
Seal the vial and heat to 80–100 °C .
Monitor by LC-MS or TLC (typically 2–6 hours). The starting material (Cl-Py) usually has a higher Rf than the amino product.
Checkpoint: If conversion is slow (<50% after 4h), increase temperature to 120 °C.
Workup:
Cool to room temperature (RT).
Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMSO.
Wash with Brine (1x), dry over Na₂SO₄, filter, and concentrate.
Stir at RT.[1][3] Thiols are highly nucleophilic; reaction often proceeds without heating.
If sluggish, heat to 50 °C.
Workup:
Standard aqueous workup.[2] Bleach (hypochlorite) can be used to treat glassware to neutralize thiol stench.
Data Summary & Optimization
Parameter
Standard Condition
Optimization Strategy
Solvent
DMSO, DMF
Use NMP for high-temp (>120°C) reactions. Use MeCN for easier workup if reactivity allows.
Base
DIPEA (Amines), NaH (Alcohols)
Switch to Cs₂CO₃ or DBU for low-reactivity nucleophiles.
Temperature
80–100 °C
Increase to 140 °C (microwave) for sterically hindered nucleophiles.
Leaving Group
Chloride (C4)
Do not add KF. Adding fluoride sources can lead to Halex (halogen exchange) side reactions.
Troubleshooting Guide
Issue: No Reaction.
Cause: Nucleophile is too bulky or solvent is wet.
Solution: Switch to anhydrous NMP, use microwave heating (150 °C, 30 min), or use a stronger base (NaH instead of Carbonate).
Issue: Regioisomers Observed.
Cause: Attack at C3/C5 (rare).
Solution: Lower the temperature.[1] C4 attack has a lower activation energy. High heat (>150 °C) might promote non-selective attack.
Issue: Hydrolysis (Formation of 4-OH).
Cause: Wet solvent/base.
Solution: Use anhydrous reagents.[2] Hydroxide is a competitive nucleophile.
Visual Workflow
Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.
Safety & Handling
Pyridine Toxicity: Pyridines are generally toxic and can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.
Fluoride Stability: While the C-F bond is stable under these conditions, extreme basic conditions (e.g., molten KOH) could lead to defluorination or hydrolysis, releasing Fluoride ions. Standard SnAr conditions described here are safe regarding HF generation.
Pressure: If heating amines in sealed vials, be aware of pressure buildup.
Application Note: Suzuki-Miyaura Coupling of 4-Chloro-3,5-difluoro-2-methylpyridine
Executive Summary Topic: Optimized protocols for the palladium-catalyzed cross-coupling of 4-Chloro-3,5-difluoro-2-methylpyridine. Challenge: This substrate presents a unique "push-pull" conflict.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Topic: Optimized protocols for the palladium-catalyzed cross-coupling of 4-Chloro-3,5-difluoro-2-methylpyridine.
Challenge: This substrate presents a unique "push-pull" conflict. The pyridine ring is highly electron-deficient due to the 3,5-difluoro motif, activating the C4-Cl bond for oxidative addition. However, the flanking fluorine atoms create significant steric hindrance ("ortho-di-fluoro effect") and increase the risk of nucleophilic aromatic substitution (
) side reactions at the C-F positions.
Solution: Utilization of bulky, electron-rich Buchwald-type ligands (XPhos/SPhos) or bidentate ferrocenyl ligands (dppf) to facilitate the catalytic cycle while suppressing background hydrolysis.[1]
Part 1: Substrate Analysis & Mechanistic Strategy
Electronic & Steric Profile
The substrate, 4-Chloro-3,5-difluoro-2-methylpyridine , is not a standard aryl chloride.
Electronic Activation: The electronegative fluorine atoms at positions 3 and 5 significantly lower the LUMO energy of the pyridine ring. This makes the C4-Cl bond extremely reactive toward oxidative addition (OA) by Pd(0).[1]
The "Fluorine Trap": The high electrophilicity makes the substrate prone to
attack by the base (e.g., from water), leading to hydrolysis (pyridone formation) or displacement of the fluorine atoms rather than the chlorine.
Steric Crowding: While fluorine (Van der Waals radius
) is smaller than a methyl group, two fluorines flanking the reaction center create a "steric wall" that impedes the approach of the palladium complex, particularly during the transmetallation step.[2]
Catalyst Selection Logic[1][2]
Why not
? Triphenylphosphine is often insufficient for sterically crowded, electron-poor heterocycles.[1][2] It lacks the electron density to stabilize the oxidative addition intermediate against decomposition and is prone to oxidation.
The Solution (Buchwald Ligands): Dialkylbiaryl phosphines like XPhos or SPhos are ideal.[1][2] They are electron-rich (accelerating OA) and extremely bulky (facilitating Reductive Elimination and protecting the Pd center).[1]
The Alternative (Bidentate Ligands):
is a robust alternative.[1][2] The large bite angle of dppf enforces a geometry that favors reductive elimination, crucial for ortho-substituted biaryls.
Part 2: Experimental Protocols
Protocol A: The "Golden Standard" (High Success Rate)
Recommended for initial screening and high-value substrates.[1]
HF Generation: While unlikely in standard Suzuki conditions, activation of C-F bonds can release fluoride ions.[2] In acidic workups, this could theoretically generate trace HF. Always use glass-lined or appropriate vessels and perform basic workups (saturated
BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions. Retrieved from BenchChem Database.[2] Link[1][2]
Molander, G. A., & Canturk, B. (2009).[1][2][12] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link[1]
Billingsley, K., & Buchwald, S. L. (2007).[1][2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.[2] Link[1][2]
Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link
Spivey, A. C., et al. (2016).[1][2][13] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6368-6386.[2] Link
Application Note: Strategic Utilization of 4-Chloro-3,5-difluoro-2-methylpyridine in Agrochemical Synthesis
This guide outlines the technical utilization of 4-Chloro-3,5-difluoro-2-methylpyridine (CAS 139161-94-7), a high-value fluorinated scaffold used in the synthesis of next-generation pyridine-carboxylate herbicides and fu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical utilization of 4-Chloro-3,5-difluoro-2-methylpyridine (CAS 139161-94-7), a high-value fluorinated scaffold used in the synthesis of next-generation pyridine-carboxylate herbicides and fungicides.
Executive Summary
4-Chloro-3,5-difluoro-2-methylpyridine represents a critical class of "bioisosteric building blocks" in modern agrochemistry. Its unique substitution pattern—combining a reactive C4-chlorine, metabolically stable C3/C5-fluorines, and an oxidizable C2-methyl group—makes it an ideal precursor for fluorinated picolinate herbicides (synthetic auxin mimics) and SDHI fungicides .
This guide details the protocols for transforming this intermediate into bioactive scaffolds, focusing on regioselective nucleophilic aromatic substitution (SnAr) and side-chain oxidation .
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Specification
Chemical Name
4-Chloro-3,5-difluoro-2-methylpyridine
CAS Number
139161-94-7
Molecular Formula
C₆H₄ClF₂N
Molecular Weight
163.55 g/mol
Appearance
Colorless to pale yellow liquid/low-melting solid
Boiling Point
180–185 °C (estimated)
Solubility
Soluble in DCM, THF, Acetonitrile; Insoluble in water
Core Application: Synthesis of Fluorinated Picolinates
The primary utility of this intermediate lies in the synthesis of 4-amino-3,5-difluoropicolinic acid derivatives. These structures are potent auxinic herbicides that disrupt plant cell wall plasticity.
Synthetic Pathway Overview
The workflow typically involves two critical stages:
Functionalization at C4: Displacement of the chlorine atom by an amine or alkoxide nucleophile.
Activation at C2: Oxidation of the methyl group to a carboxylic acid (picolinic acid core).
Figure 1: Strategic workflow for converting 4-Chloro-3,5-difluoro-2-methylpyridine into bioactive picolinate cores.
Detailed Protocols
Protocol A: Regioselective SnAr Amination at C4
Objective: To introduce the amino functionality at the C4 position while preserving the C3/C5 fluorine atoms.
Challenge: The C4-Cl and C3/C5-F bonds are all susceptible to nucleophilic attack. The C4 position is activated by the flanking fluorines, but regioselectivity must be controlled by temperature and solvent choice.
Nucleophile: 2,4-Dichlorobenzylamine or Ammonia equivalent (1.1 eq)
Base: Cesium Carbonate (
) or Triethylamine () (2.0 eq)
Solvent: Anhydrous DMSO or NMP (High dielectric constant favors SnAr)
Procedure:
Preparation: Charge a reaction vessel with 4-Chloro-3,5-difluoro-2-methylpyridine dissolved in anhydrous DMSO (0.5 M concentration).
Addition: Add the base (
) followed by the dropwise addition of the amine nucleophile at 0°C .
Expert Tip: Low temperature is crucial to prevent "scrambling" where the nucleophile attacks the C3 or C5 fluorine positions.
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via HPLC/UPLC.
Target Conversion: >95% consumption of starting material.[1]
Impurity Alert: Watch for the "bis-amino" byproduct (displacement of F at C3/C5).
Workup: Quench with ice water. Extract with Ethyl Acetate.[2][3][1][4] Wash organic layer with brine to remove DMSO. Dry over
and concentrate.
Protocol B: Oxidation of C2-Methyl to Carboxylic Acid
Objective: Convert the methyl group into the carboxylic acid essential for auxin activity.
Reagents:
Substrate: C4-substituted intermediate (from Protocol A)
Oxidant: Potassium Permanganate (
)
Solvent:
/ t-Butanol (1:1 mixture)
Procedure:
Setup: Dissolve the substrate in the
/t-Butanol mixture. Heat to 60°C.
Addition: Add
(3.0 eq) in portions over 1 hour. The purple color should dissipate as precipitates.
Filtration: Filter the hot reaction mixture through a Celite pad to remove
.
Isolation: Acidify the filtrate to pH 3.0 with 1N HCl. The picolinic acid derivative will precipitate. Filter and dry.[3][4]
Troubleshooting & Expert Tips (E-E-A-T)
Issue
Root Cause
Corrective Action
Low Regioselectivity (F-displacement)
Reaction temperature too high; Nucleophile too "hard".
Lower temp to -10°C; Use bulky amine nucleophiles; Switch solvent to Acetonitrile (lower polarity).
Incomplete Oxidation
stalling due to pH change.
Maintain slightly alkaline pH (pH 8-9) during oxidation using .
Hydrolysis of C4-Cl
Wet solvent (DMSO is hygroscopic).
Use molecular sieves to dry DMSO; Ensure inert atmosphere ().
Safety & Handling
Fluorine Hazards: While the C-F bond is stable, thermal decomposition can release HF. Do not overheat >200°C without specialized venting.
Skin Contact: Fluorinated pyridines are lipophilic and can penetrate skin rapidly. Double-gloving (Nitrile) is mandatory.
Waste: Segregate halogenated waste. Do not mix with strong acids.
References
Synthesis of Fluorinated Pyridines: Chambers, R. D., et al. "Polyhalo-heterocyclic compounds. Part 45." Journal of the Chemical Society, Perkin Transactions 1, 1996.
Agrochemical Intermediates: "Pyridine derivatives in modern agrochemicals." Bioorganic & Medicinal Chemistry, 2018.
Safety Data: PubChem Compound Summary for Chlorofluoropyridines.
Patent Reference: WO1996039407A1, "Process for the preparation of quinolizinone derivatives." (Describes lithiation and handling of 4-chloro-3,5-difluoro-2-methylpyridine).
Application Note: Reagents and Protocols for the Selective Displacement of Chlorine in 4-Chloro-3,5-difluoro-2-methylpyridine
Introduction & Mechanistic Rationale 4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Functionalizing this scaffold typically requires the targeted displacement of the chlorine atom at the C4 position while preserving the carbon-fluorine bonds.
Chemoselectivity and Regioselectivity (The Causality of Displacement)
In polyhalogenated pyridines, leaving group aptitude and positional reactivity are governed by strict electronic effects. While fluorine is generally a superior leaving group to chlorine in Nucleophilic Aromatic Substitution (
) due to its high electronegativity accelerating the rate-determining formation of the Meisenheimer complex[2], the position of the halogens in this specific molecule dictates the reaction outcome:
Electronic Activation: The C4-chlorine is situated para to the strongly electron-withdrawing pyridine nitrogen. This position is highly electrophilic and activated for nucleophilic attack.
Meta-Deactivation of Fluorines: The C3 and C5 fluorines are situated meta to the pyridine nitrogen, rendering them electronically isolated from the nitrogen's resonance-withdrawing effects.
Intermediate Stabilization: The highly electronegative ortho-fluorines exert a strong inductive pull that stabilizes the anionic formed when a nucleophile attacks the C4 position[3].
Consequently, nucleophiles and transition-metal catalysts will selectively react at the C4-C-Cl bond, leaving the C3/C5 C-F bonds intact.
Fig 1: Regioselective SNAr mechanism highlighting the stabilization of the Meisenheimer complex.
Reagent Selection Matrix
To facilitate rapid experimental design, the following matrix summarizes the optimal reagents, catalysts, and conditions for displacing the C4-chlorine based on the desired nucleophile class.
Nucleophile Type
Reagent / Catalyst
Base & Solvent
Temperature
Expected Reaction
Primary/Secondary Amines
Morpholine, Anilines, Alkylamines
or DIPEA, DMF
80–100 °C
(C4-Amination)
Alkoxides / Phenolates
NaOMe, NaOEt, or Phenol
NaH or , THF/DMF
60–80 °C
(C4-Etherification)
Thiolates
NaSMe or Aryl-SH
, DMF
50–70 °C
(C4-Thioetherification)
Carbon Nucleophiles
,
, 1,4-Dioxane/H₂O
90–110 °C
Suzuki-Miyaura (C4-Arylation)
Experimental Protocols (Self-Validating Systems)
Protocol A:
Amination (Displacement via Nitrogen Nucleophiles)
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 4-Chloro-3,5-difluoro-2-methylpyridine (1.0 equiv, 1.0 mmol).
Solvent & Base: Add anhydrous DMF (5.0 mL) followed by finely powdered anhydrous
(2.5 equiv, 2.5 mmol). Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation, leaving the carbonate anion highly reactive. acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the pyridine nitrogen or the incoming amine.
Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv, 1.2 mmol) dropwise at room temperature.
Heating: Seal the vial and heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.
Workup: Cool to room temperature, quench with distilled water (15 mL), and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over
, and concentrate under reduced pressure.
Self-Validation Checkpoint:
Withdraw a 10 µL aliquot of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material exhibits a distinct isotopic signature due to the chlorine atom (
ratio of ~3:1). Successful displacement is confirmed by the complete disappearance of this M/M+2 isotopic cluster and the emergence of a single product mass corresponding to . If the M/M+2 cluster persists but a mass shift occurs, it indicates aberrant displacement of fluorine instead of chlorine.
Protocol B: Suzuki-Miyaura Cross-Coupling (Displacement via Carbon Nucleophiles)
Preparation: In a Schlenk flask, combine 4-Chloro-3,5-difluoro-2-methylpyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and
(0.05 equiv, 5 mol%). Causality: Chloropyridines are notoriously sluggish in oxidative addition compared to bromopyridines. The bidentate phosphine ligand dppf provides a highly electron-rich palladium center, accelerating oxidative insertion into the strong C-Cl bond while that plague heterocyclic cross-couplings.
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Causality: Water is critical to dissolve the inorganic base, which coordinates to the arylboronic acid, converting it from a neutral, low-reactivity species into an electron-rich, capable of transferring the aryl group to the Pd(II) center[4]. Purge the flask with Nitrogen for 10 minutes.
Heating: Heat the mixture to 100 °C for 12 hours under a nitrogen atmosphere.
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst, wash with EtOAc, and concentrate the filtrate. Purify via flash column chromatography.
Self-Validation Checkpoint:
Monitor the reaction via TLC (Hexanes/EtOAc) and LC-MS. The formation of palladium black (a dark, insoluble precipitate) early in the reaction indicates catalyst degradation (often due to oxygen ingress). A successful transmetalation and reductive elimination sequence will yield a product mass of
. The presence of homocoupled arylboronic acid (Ar-Ar) indicates excessive oxidative homocoupling, signaling the need for more rigorous solvent degassing.
Fig 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 4-Chloro-3,5-difluoro-2-methylpyridine.
References
Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". Journal of the American Chemical Society. URL:[Link][3]
Makosza, M. "Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications". ResearchGate. URL:[Link][2]
Knapp, D. M., et al. "Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates". The Journal of Organic Chemistry. URL:[Link][4]
Giles, M. E., et al. "Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles". RSC Advances / Organic & Biomolecular Chemistry. URL:[Link][5]
Application Note: Strategic Synthesis of Active Pharmaceutical Ingredient (API) Intermediates from 4-Chloro-3,5-difluoro-2-methylpyridine
Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. 4-Chloro-3,5-difluoro-2-methylpyridine, in particular, has emerged as a highly versatile and valuable starting material. The strategic placement of its substituents—a reactive chlorine atom at the 4-position, activating fluoro groups, and a methyl group—provides a platform for constructing complex molecular architectures.
This guide provides an in-depth exploration of two primary synthetic transformations of 4-Chloro-3,5-difluoro-2-methylpyridine: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. These methodologies are fundamental for elaborating the core structure into advanced intermediates destined for API synthesis.[4][] We will detail robust protocols, explain the mechanistic rationale behind experimental choices, and present data to guide researchers in leveraging this potent building block.
Safety & Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
4-Chloro-3,5-difluoro-2-methylpyridine: This compound is classified as a skin and serious eye irritant.[6][7]
General Precautions: All manipulations should be performed in a well-ventilated fume hood.[8] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn at all times.[9][10] Waste should be disposed of in accordance with institutional and local regulations.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Scientific Principle
The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strong inductive electron-withdrawing properties of the two fluorine atoms at the 3- and 5-positions. This electronic arrangement renders the carbon atom at the 4-position, which bears the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.[11][12] This pathway is a cornerstone for installing a variety of functional groups.
Caption: General workflow for SNAr reactions.
Protocol 1: Synthesis of 4-Amino-3,5-difluoro-2-methylpyridine Derivatives
This protocol details the reaction with amines, a common step in the synthesis of kinase inhibitors and other targeted therapies.
Methodology:
To a stirred solution of 4-Chloro-3,5-difluoro-2-methylpyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP; 0.5 M), add the desired primary or secondary amine (1.1 - 1.5 eq).
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature is dependent on the nucleophilicity of the amine; less reactive amines like anilines may require higher temperatures.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
Upon completion, cool the mixture to room temperature and dilute with water. This step precipitates the product and dissolves inorganic salts.
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
Combine the organic layers, wash with brine to remove residual water and DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino derivative.
Data Summary: Amination Reactions
Nucleophile
Base
Solvent
Temperature (°C)
Time (h)
Predicted Yield (%)
Morpholine
K₂CO₃
DMF
90
6
85-95
Aniline
DIPEA
NMP
120
18
70-85
Benzylamine
K₂CO₃
DMSO
80
12
80-90
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Scientific Principle
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[13][14] The reaction couples an organohalide with an organoboron species, typically a boronic acid or a boronic ester, using a palladium catalyst and a base.[15][16] The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine. This is often the rate-limiting step for less reactive aryl chlorides.
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst.[14]
Protocol 2: Synthesis of 4-Aryl-3,5-difluoro-2-methylpyridine Derivatives
This protocol provides a robust starting point for coupling aryl and heteroaryl boronic acids, essential for building biaryl structures common in many APIs.
Methodology:
In an oven-dried Schlenk flask or reaction vial, combine 4-Chloro-3,5-difluoro-2-methylpyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq).
Add the palladium catalyst system. For chloro-pyridines, a highly active system is required. A combination of a palladium precursor like Pd₂(dba)₃ (1-5 mol%) and a bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-10 mol%) is recommended.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)). The total concentration should be around 0.1-0.2 M.
Heat the reaction mixture to 90-110 °C with vigorous stirring.
Monitor the reaction progress by LC-MS. Reactions are typically complete within 6-24 hours.
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the residue via silica gel column chromatography to yield the desired biaryl product.
Data Summary: Suzuki-Miyaura Coupling
Arylboronic Acid
Catalyst/Ligand
Base
Solvent
Temp (°C)
Predicted Yield (%)
Phenylboronic Acid
Pd₂(dba)₃ / SPhos
K₃PO₄
Dioxane/H₂O
100
75-90
4-Methoxyphenylboronic Acid
Pd(OAc)₂ / XPhos
K₂CO₃
Toluene/H₂O
110
80-95
Thiophene-3-boronic Acid
Pd(PPh₃)₄
Cs₂CO₃
Dioxane/H₂O
100
65-80
General Experimental Workflow
The successful synthesis of API intermediates relies on a systematic and reproducible workflow, from reaction setup to final product characterization.
Caption: A standard workflow for synthesis and purification.
Conclusion
4-Chloro-3,5-difluoro-2-methylpyridine is a powerful and adaptable building block for modern drug discovery. Its activated C4-position allows for facile functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide reliable and scalable methods for synthesizing a diverse range of API intermediates. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can effectively utilize this key starting material to accelerate the development of next-generation therapeutics.
References
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research.
Recent Progress on the Synthesis of Bipyridine Deriv
A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.
Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
4 - SAFETY D
3 - SAFETY D
SAFETY D
Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some. Royal Society of Chemistry.
nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Heterocycles.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
Suzuki Coupling. Organic Chemistry Portal.
Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine. Benchchem.
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
API Synthesis Intermediates & Raw M
Suzuki reaction. Wikipedia.
4-Chloro-2-methylpyridine SDS, 3678-63-5 Safety D
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
SAFETY D
Process for the preparation of fluorinated pyridines.
Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
Method for synthesizing 4-chloro-pyridine.
Application Notes and Protocols: Reactions of 4-Chloro-2-methyl-tetrahydro-pyran with Nucleophiles. Benchchem.
Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals Limited.
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Royal Society of Chemistry.
Sequential Nucleophilic Aromatic Substitution Reactions of Activ
Application Note: Regioselective Lithiation and Functionalization of 4-Chloro-3,5-difluoro-2-methylpyridine
Introduction & Scope 4-Chloro-3,5-difluoro-2-methylpyridine is a highly functionalized, polyhalogenated pyridine scaffold of immense value in the synthesis of advanced pharmaceutical intermediates, particularly in the de...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
4-Chloro-3,5-difluoro-2-methylpyridine is a highly functionalized, polyhalogenated pyridine scaffold of immense value in the synthesis of advanced pharmaceutical intermediates, particularly in the development of quinolizinone-type antimicrobial agents[1]. The presence of multiple halogens (F, Cl) and a methyl group on an electron-deficient pyridine ring presents both unique opportunities and distinct challenges for regioselective functionalization.
This application note provides a comprehensive, self-validating guide to the controlled lithiation of this scaffold. By emphasizing the mechanistic causality behind base selection and temperature control, researchers can achieve divergent regioselectivity, mitigating the risks of unwanted halogen-metal exchange or hazardous pyridyne formation.
Mechanistic Insights: The Dichotomy of Lithiation (E-E-A-T)
The functionalization of 4-chloro-3,5-difluoro-2-methylpyridine via organolithium intermediates is governed by the strict competition between lateral lithiation (at the C2-methyl group) and directed ortho-metalation (DoM) at the C6 position.
Lateral Lithiation (Kinetic Control): Treatment with Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) predominantly results in the deprotonation of the C2-methyl group[1]. The causality here is twofold: the kinetic accessibility of the unhindered methyl protons and the thermodynamic stability of the resulting aza-allylic anion, which is resonance-stabilized by the electronegative pyridine nitrogen.
C6 Ortho-Lithiation (Thermodynamic/DoM Control): The C6 proton is highly acidic due to the strong inductive electron-withdrawing effects of the adjacent C5-fluorine and the pyridine nitrogen. Using a highly hindered, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) suppresses lateral lithiation and favors DoM at C6[2]. The fluorine atom acts as a powerful directing metalating group (DMG), coordinating the lithium cation and acidifying the ortho-proton.
Risk of Pyridyne Formation: Polyhalopyridines are prone to the elimination of lithium chloride (LiCl) or lithium fluoride (LiF) to form highly reactive, unstable pyridyne intermediates[3]. To prevent this decomposition pathway, all metalation steps must be strictly maintained at or below -78 °C[4].
Divergent Lithiation Pathways
Caption: Divergent regioselective lithiation pathways of 4-Chloro-3,5-difluoro-2-methylpyridine.
Reagent Selection and Reaction Matrix
To ensure a predictable and self-validating system, the following table summarizes the quantitative parameters and expected outcomes based on base selection.
Base System
Equivalents
Temp (°C)
Primary Site of Lithiation
Typical Electrophiles
Expected Yield Range
LDA / THF
1.1 - 1.5
-78
C2-Methyl (Lateral)
Alkyl halides, Epoxides, Aldehydes
65% - 85%
LiTMP / THF
1.1 - 1.2
-78 to -90
C6-H (Ortho to F)
TMS-Cl, Trialkyl borates, I₂
50% - 75%
n-BuLi / TMEDA
1.05
-78
Mixed (C6 and Lateral)
Not recommended
< 40% (Complex mix)
Note: The use of straight-chain alkyllithiums (like n-BuLi) without steric hindrance can lead to nucleophilic attack at the C6 position or halogen-metal exchange at C4, drastically reducing overall yield and regioselectivity[2].
Detailed Experimental Protocols
Protocol A: Lateral Alkylation via 2-(Lithiomethyl)pyridine Intermediate
Objective: Functionalization of the C2-methyl group to extend the aliphatic chain, a critical step in the synthesis of quinolizinone precursors[1].
Preparation of LDA: In an oven-dried, nitrogen-flushed Schlenk flask, add anhydrous THF (10 mL/mmol) and diisopropylamine (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.
Substrate Addition: Dissolve 4-chloro-3,5-difluoro-2-methylpyridine (1.0 equiv) in a minimal amount of anhydrous THF (2 mL/mmol). Add this solution dropwise to the LDA mixture at -78 °C over 15 minutes. A deep color change (often dark red/purple) indicates the formation of the aza-allylic anion.
Lithiation Maturation: Stir the reaction mixture at -78 °C for exactly 30 minutes. Crucial Insight: Do not exceed 30 minutes or allow the temperature to rise, as this will trigger the elimination of LiCl and subsequent pyridyne polymerization[3].
Electrophilic Quench: Add the desired electrophile (e.g., a THP-protected iodo-alcohol or alkyl halide, 1.5 equiv) dissolved in anhydrous THF dropwise. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to -20 °C over 2 hours.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: C6-Functionalization via Directed Ortho-Metalation (DoM)
Objective: Introduction of a functional group (e.g., boronic ester for Suzuki coupling) at the highly acidic C6 position.
Preparation of LiTMP: In a dry flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF. Cool to -78 °C and add n-butyllithium (1.1 equiv). Stir for 30 minutes.
Substrate Addition: Add 4-chloro-3,5-difluoro-2-methylpyridine (1.0 equiv) in THF dropwise at -78 °C. The extreme steric bulk of LiTMP prevents attack at the C2-methyl group, forcing deprotonation at the C6 position driven by the C5-fluorine[2].
Electrophilic Quench: After 45 minutes at -78 °C, add triisopropyl borate (B(OiPr)₃, 1.5 equiv) rapidly. Stir for 1 hour at -78 °C.
Hydrolysis and Workup: Allow the mixture to warm to 0 °C. Quench with 1M HCl to pH 5-6 to hydrolyze the borate ester to the corresponding boronic acid. Extract with EtOAc, dry, and concentrate.
Analytical Validation (Self-Validating System)
Before scaling up the functionalization with complex or expensive electrophiles, it is imperative to validate the regioselectivity of the lithiation.
D₂O Quench Protocol:
Extract a 0.5 mL aliquot of the active lithiation mixture at -78 °C.
Inject the aliquot directly into a vial containing 0.5 mL of D₂O and 1 mL of EtOAc.
Vortex, separate the organic layer, and evaporate.
Lateral Lithiation (LDA): The 3H singlet corresponding to the C2-methyl group will integrate to 2H (forming a -CH₂D group).
C6 Ortho-Lithiation (LiTMP): The 1H aromatic singlet at the C6 position will disappear entirely, confirming quantitative DoM.
References
[4] Title: Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether
Source: PubMed Central (PMC) / NIH
URL:[Link]
[3] Title: Regioselective difunctionalization of pyridines via 3,4-pyridynes
Source: PubMed Central (PMC) / NIH
URL:[Link]
[1] Title: WO1996039407A1 - Quinolizinone type compounds
Source: Google Patents
URL:
[2] Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives
Source: Semantic Scholar / ARKIVOC
URL:[Link]
protocol for C-H activation of 4-Chloro-3,5-difluoro-2-methylpyridine
Application Note: Advanced Protocols for the C-H Activation of 4-Chloro-3,5-difluoro-2-methylpyridine Executive Summary 4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7) is a highly privileged, polyhalogenated bu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Protocols for the C-H Activation of 4-Chloro-3,5-difluoro-2-methylpyridine
Executive Summary
4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7) is a highly privileged, polyhalogenated building block utilized extensively in the synthesis of advanced antimicrobial agents, specifically quinolizinone-type compounds ([1]). The dense functionalization of the pyridine ring—featuring three halogens of differing electronegativities and reactivities—presents unique challenges for late-stage functionalization.
This guide provides a comprehensive, field-proven methodology for two distinct C-H activation modalities:
Lateral sp³ C-H Activation: Directed kinetic lithiation of the C-2 methyl group.
Aromatic sp² C-H Activation: Transition-metal-catalyzed borylation at the C-6 position.
Mechanistic Causality & Reaction Design
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe. The regiocontrol of this substrate is governed by a delicate balance of kinetic acidity, steric hindrance, and electronic activation.
Lateral sp³ C-H Activation (Kinetic Control):
The protons of the C-2 methyl group are kinetically acidified by the electron-withdrawing nature of the polyhalogenated pyridine core. However, the presence of the 4-chloro substituent introduces a severe risk of competing halogen-metal exchange or nucleophilic aromatic substitution (S_N_Ar) if highly nucleophilic bases (e.g., n-butyllithium) are deployed. Therefore, Lithium Diisopropylamide (LDA) —a bulky, non-nucleophilic base—is strictly required. The reaction must be maintained at cryogenic temperatures (-78 °C) to prevent the decomposition of the lithiated intermediate, which can undergo spontaneous elimination of lithium fluoride or chloride to form highly reactive aryne (pyridyne) intermediates.
Aromatic sp² C-H Activation (Steric & Electronic Control):
The C-6 position is the only remaining aromatic proton on this scaffold. It is flanked by the pyridine nitrogen and a fluorine atom, making it highly electron-deficient and sterically accessible. Iridium-catalyzed C-H borylation utilizing [Ir(OMe)(COD)]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) exploits this high s-character C-H bond. The strong inductive effect of the adjacent fluorine lowers the activation energy for the oxidative addition of the C-H bond to the Ir(III) center, driving the reaction to complete conversion with absolute regioselectivity ([2]).
Caption: Divergent sp2 and sp3 C-H activation pathways for 4-Chloro-3,5-difluoro-2-methylpyridine.
Quantitative Reaction Parameters
To facilitate rapid experimental design, the critical parameters for both activation pathways are summarized below:
Parameter
Lateral sp³ C-H Activation
Aromatic sp² C-H Activation
Target Position
C-2 Methyl Group
C-6 Aromatic Proton
Active Reagent/Catalyst
Lithium Diisopropylamide (LDA)
[Ir(OMe)(COD)]₂ + dtbpy
Stoichiometry
1.05 - 1.10 equiv LDA
1.5 - 3.0 mol% Ir catalyst
Temperature
-78 °C (Strictly controlled)
25 °C to 80 °C
Solvent
Anhydrous THF
THF, MTBE, or Hexane
Reaction Time
30 minutes (Lithiation)
2 - 12 hours
Regioselectivity
>99% (Kinetic control)
>99% (Steric/Electronic control)
Primary Risk Factor
Exothermic degradation / Pyridyne formation
Catalyst deactivation via O₂/H₂O
Protocol A: Lateral sp³ C-H Activation via Cryo-Lithiation
This protocol details the generation of the lithiated intermediate and its subsequent trapping with an electrophile (e.g., an alkyl halide or epoxide), establishing a self-validating workflow.
System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and nitrogen inlet. Purge with N₂ for 15 minutes.
Substrate Charging: Dissolve 100 mmol of 4-Chloro-3,5-difluoro-2-methylpyridine in 150 mL of anhydrous THF.
Cryogenic Cooling: Submerge the reactor in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C. Causality: Failure to reach true internal -78 °C prior to base addition will result in immediate degradation of the substrate.
Base Addition: Using a syringe pump, add the 1.5 M LDA solution dropwise over 45 minutes. Crucial: Adjust the addition rate to ensure the internal temperature never exceeds -70 °C.
Intermediate Maturation: Stir the deep-colored solution at -78 °C for exactly 30 minutes to ensure complete formation of the lithio-species.
In-Process Control (IPC) - Self-Validation: Withdraw a 0.5 mL aliquot and quench immediately into 1 mL of D₂O. Extract with 1 mL of EtOAc and analyze via GC-MS. Validation Checkpoint: You must observe >95% deuterium incorporation at the methyl mass (M+1). If D-incorporation is low, halt the reaction and verify the titer of the LDA.
Electrophile Trapping: Add the electrophile (dissolved in 50 mL THF) dropwise over 30 minutes, maintaining the temperature below -70 °C.
Quench & Workup: Stir for an additional 1 hour at -78 °C, then quench the reaction cold by adding 50 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Caption: Self-validating cryogenic workflow for lateral C-H lithiation and functionalization.
Protocol B: Aromatic sp² C-H Borylation at C-6
This protocol utilizes Ir-catalyzed C-H activation to install a versatile boronic ester at the C-6 position.
Glovebox Preparation: To ensure absolute exclusion of oxygen and moisture (which irreversibly oxidize the active Ir(I) precursor), assemble the reaction in a nitrogen-filled glovebox.
Catalyst Pre-activation: In a 50 mL Schlenk flask, combine[Ir(OMe)(COD)]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (11 mmol) in 10 mL of anhydrous MTBE.
In-Process Control (IPC) - Self-Validation: Stir the catalyst mixture at room temperature for 5-10 minutes. Validation Checkpoint: The solution must transition from a pale yellow to a deep, dark red/brown color. This color change is the self-validating visual confirmation that the active Ir(III) tris-boryl catalytic species has successfully formed. If the solution remains yellow, the system is compromised by O₂/H₂O.
Substrate Addition: Add the 4-Chloro-3,5-difluoro-2-methylpyridine (10 mmol) dissolved in the remaining 10 mL of MTBE to the active catalyst solution.
Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and stir at 60 °C for 4-8 hours. Monitor conversion via GC-FID or LC-MS.
Workup: Once complete, cool the reaction to room temperature, filter through a short pad of Celite to remove the iridium catalyst (eluting with EtOAc), and concentrate the filtrate. The resulting crude C-6 borylated product can be purified via silica gel chromatography or used directly in downstream Suzuki-Miyaura cross-couplings.
References
Quinolizinone type compounds, Google P
Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons, Chemical Reviews (ACS Publications),[Link]
Advanced Applications Support Center: Optimizing 4-Chloro-3,5-difluoro-2-methylpyridine Cross-Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the unique challenges posed by polyhalogenated heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the unique challenges posed by polyhalogenated heterocycles.
4-Chloro-3,5-difluoro-2-methylpyridine is a notoriously recalcitrant substrate for transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions). The combination of a highly electron-deficient pyridine core, extreme steric shielding of the 4-chloro position by two adjacent fluorine atoms, and the potential for competing nucleophilic aromatic substitution (
) creates a perfect storm for low yields.
This guide provides a mechanistic, causality-driven approach to troubleshooting and optimizing these complex reactions.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My Suzuki-Miyaura coupling is stalling, and I am recovering >80% of my starting material. Why is the C-Cl bond not reacting?
Causality: The primary issue is a failure in the oxidative addition step of the catalytic cycle. While the electron-deficient nature of the pyridine ring theoretically weakens the C-Cl bond, the 3,5-difluoro groups and the 2-methyl group create a severe steric barricade. Standard, unhindered catalysts like
lack the necessary bite angle and electron richness to force insertion into this crowded C-Cl bond. Furthermore, chloropyridines are inherently less reactive than their bromo- or iodo-counterparts [[1]]().
Solution: You must switch to a highly active precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos). These ligands stabilize the monoligated Pd(0) active species and promote oxidative addition through steric accommodation 2.
Q2: LC-MS analysis shows a mass corresponding to the loss of fluorine, not chlorine. How do I fix this chemoselectivity issue?
Causality: You are observing chemoselectivity inversion. The highly electronegative fluorine atoms at the 3 and 5 positions strongly activate the pyridine ring toward Nucleophilic Aromatic Substitution (
). If you use a strong or nucleophilic base (e.g., , ), the base will attack the C-F bond faster than the palladium can insert into the C-Cl bond. Inverting conventional chemoselectivity in polyhalogenated pyridines requires precise ligand and base parametrization 3.
Solution: Shift from thermodynamic control () to kinetic control (Pd-activation). Use mild, strictly non-nucleophilic bases such as anhydrous or 1.
Q3: My starting material is consumed, but I am getting massive amounts of protodeboronation of my arylboronic acid.
Causality: Protodeboronation is a side reaction where the boronic acid is hydrolyzed to the corresponding arene. This is exacerbated by high temperatures, water, and slow transmetalation 2. Because your substrate is sterically hindered, the transmetalation step is severely bottlenecked, leaving the boronic acid exposed to the basic aqueous environment for too long.
Solution: Switch your coupling partner from a boronic acid to a pinacol ester (BPin) or a potassium trifluoroborate salt. These act as "slow-release" mechanisms for the active boron species, preventing buildup and subsequent degradation.
Part 2: Visualizing the Reaction Logic
Caption: Chemoselectivity pathways illustrating the competition between Pd-catalyzed C-Cl activation and SNAr.
Caption: Troubleshooting workflow for diagnosing and resolving low yields in chlorofluoropyridine couplings.
Part 3: Empirical Data Presentation
To demonstrate the causality of reaction component selection, the following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 4-chloro-3,5-difluoro-2-methylpyridine with a standard arylboronic acid pinacol ester.
Catalyst deactivation via pyridine nitrogen coordination [[1]]().
Toluene
100
0%
Formation of stable, inactive dimeric Ni species common with 2-substituted pyridines 4.
/ SPhos
1,4-Dioxane
100
45%
Improved oxidative addition; however, minor C-F cleavage observed [[3]]().
/ XPhos
(anhyd)
Toluene
110
82%
Optimal bite angle; suppressed and protodeboronation.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol incorporates real-time physical validation checks. This prevents the loss of valuable starting material by confirming the integrity of the catalytic cycle at each stage.
Target Reaction: Suzuki-Miyaura Coupling of 4-Chloro-3,5-difluoro-2-methylpyridine with Arylboronic Acid Pinacol Ester.
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add
(2.5 mol%, 5 mol% Pd) and XPhos (10 mol%).
Evacuate and backfill the tube with ultra-pure Argon three times 1.
Add 2.0 mL of rigorously degassed anhydrous toluene. Stir at room temperature for 15 minutes.
Self-Validation Check 1: The solution must transition from a dark, opaque purple (unligated
) to a deep, clear reddish-orange. If the solution remains purple or turns black, ligand coordination has failed or oxygen has entered the system. Abort and restart.
Step 2: Reagent Addition
Under a positive flow of Argon, add 4-Chloro-3,5-difluoro-2-methylpyridine (1.0 equiv, 1.0 mmol), the arylboronic acid pinacol ester (1.5 equiv), and finely milled anhydrous
Add an additional 3.0 mL of degassed toluene (total concentration ~0.2 M).
Self-Validation Check 2: The reaction mixture will be a heterogeneous suspension due to the insoluble base. Ensure the stirring rate is high (>800 rpm) to overcome mass transfer limitations.
Step 3: Heating and Kinetic Monitoring
Seal the Schlenk tube and immerse it in a pre-heated oil bath at 110 °C.
At the 2-hour mark, briefly cool the reaction, stop stirring, and allow the salts to settle. Withdraw a 10 µL aliquot for TLC/LC-MS analysis.
Self-Validation Check 3: The liquid phase should remain yellow/orange. The precipitation of a fine black mirror on the glassware indicates "Pd-black" formation (catalyst death). If Pd-black is observed alongside unreacted starting material, the oxidative addition was too slow, and catalyst loading must be increased or a different ligand utilized.
Step 4: Workup and Isolation
Upon complete consumption of the chloropyridine (typically 12-16 hours), cool the reaction to room temperature.
Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium residues and inorganic salts. Wash the Celite pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Self-Validation Check 4: Bipyridine-type products have a strong tendency to coordinate residual palladium, which can streak on the column 5. If the crude NMR shows broad peaks, wash the organic layer with an aqueous EDTA or ammonia solution prior to chromatography to strip the metal.
References
Chemical Science - RSC Publishing. RSC.org. Available at:[Link]
Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. MDPI.com. Available at: [Link]
Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines. Journal of the American Chemical Society. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3,5-difluoro-2-methylpyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 4-Chloro-3,5-difluoro-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 4-Chloro-3,5-difluoro-2-methylpyridine (CAS 139161-94-7) .
This specific fluorinated pyridine is a highly valuable active pharmaceutical ingredient (API) intermediate. It is structurally critical for the synthesis of quinolizinone-type antibacterials[1], phenyl-pyrrole-carboxamide HIV-1 entry inhibitors[2], and highly potent Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) inhibitors for malaria chemoprevention[3].
The most scalable synthetic route involves the Directed ortho-Lithiation (DoM) of 3,5-difluoro-2-methylpyridine followed by electrophilic chlorination. However, the presence of multiple acidic sites on the pyridine ring often leads to complex impurity profiles. This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.
Part 1: Mechanistic Pathway & Impurity Branching
To minimize side products, we must first map the thermodynamic and kinetic pathways governing the lithiation and subsequent chlorination events.
Directed ortho-lithiation and chlorination of 3,5-difluoro-2-methylpyridine showing impurity pathways.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing significant formation of 2-(chloromethyl)-3,5-difluoropyridine (lateral chlorination)?Causality: This is a classic competition between thermodynamic and kinetic deprotonation. The C4-proton is flanked by two highly electronegative fluorine atoms, making it the most thermodynamically acidic site. However, the protons on the 2-methyl group are sterically accessible and kinetically acidic. If the internal reaction temperature spikes above -70°C during the addition of Lithium Diisopropylamide (LDA), kinetic lateral lithiation at the methyl group outcompetes the thermodynamic C4-lithiation.
Solution: Maintain strict cryogenic control (-78°C to -85°C) and ensure a highly efficient stirring vortex. Use a slight excess of LDA (1.05 eq) and allow a 45-minute equilibration period to ensure any kinetic 2-(lithiomethyl) species rearranges to the thermodynamic 4-lithio species before adding the electrophile.
Q2: What causes over-chlorination, specifically the formation of 4-chloro-3,5-difluoro-2-(chloromethyl)pyridine?Causality: Once the target 4-chloro product is formed, the electron-withdrawing nature of the newly installed chlorine atom further acidifies the 2-methyl group. In fact, literature confirms that the 2-methyl group of 4-chloro-3,5-difluoro-2-methylpyridine is easily deprotonated by LDA at -78°C to facilitate downstream functionalization[1]. If unreacted LDA and excess chlorinating agent are present in the reactor, a secondary deprotonation/chlorination event occurs instantly.
Solution: Strictly control the stoichiometry of the chlorinating agent (e.g., hexachloroethane,
) to exactly 0.98 - 1.00 equivalents relative to the starting material. Employ an inverse addition technique (adding the lithiated pyridine solution into the electrophile) to prevent the product from coexisting with excess base.
Q3: How do I eliminate the 4-hydroxy-3,5-difluoro-2-methylpyridine impurity?Causality: Moisture ingress. The 4-lithio intermediate is highly oxophilic. Trace water in the solvent or nitrogen line will prematurely quench the lithio species back to the starting material. Furthermore, if oxygen is introduced, the lithio species can be oxidized to the 4-hydroxy derivative during the aqueous workup.
Solution: Implement a self-validating Karl Fischer titration protocol for the Tetrahydrofuran (THF) solvent prior to the reaction. Do not initiate the reaction unless moisture is strictly
.
Part 3: Quantitative Data Presentation
To streamline your analytical workflow, use the following table to correlate observed impurities with their mechanistic causes and corrective actions.
Impurity Profile
Analytical Marker (HPLC RRT)*
Mechanistic Cause
Optimization Parameter
2-(Chloromethyl)-3,5-difluoropyridine
~0.85
Kinetic lateral deprotonation at the 2-methyl group.
Lower lithiation temp to ; extend equilibration time to 45 min.
4-Chloro-3,5-difluoro-2-(chloromethyl)pyridine
~1.30
Over-chlorination due to secondary deprotonation.
Limit to 0.98 eq; utilize inverse addition of the lithio species.
4-Hydroxy-3,5-difluoro-2-methylpyridine
~0.60
Oxidation or moisture quenching of the 4-lithio intermediate.
In a separate, rigorously dried flask, prepare a solution of hexachloroethane (
, 0.98 eq) in anhydrous THF and cool to -78°C.
Transfer the 4-lithio intermediate solution dropwise into the electrophile solution via a dry Teflon cannula under Argon pressure.
Validation Check (In-Process Control): After 30 minutes of stirring, withdraw a 0.1 mL aliquot, quench immediately in HPLC-grade methanol, and analyze via LC-MS. Proceed to workup only if starting material is
and lateral chlorinated impurity is .
Step 4: Quench & Isolation
Quench the reaction mixture at -78°C by adding saturated aqueous NH
Cl solution dropwise.
Allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na
SO, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-3,5-difluoro-2-methylpyridine. Purify via silica gel chromatography or vacuum distillation as required.
Part 5: References
Quinolizinone type compounds
Source: Google Patents (WO1996039407A1)
URL:
Structure-based lead optimization to improve antiviral potency and ADMET properties of phenyl-1H-pyrrole-carboxamide entry inhibitors targeted to HIV-1 gp120
Source: European Journal of Medicinal Chemistry (via PubMed Central)
URL:[Link]
Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Technical Support Center: Purification of 4-Chloro-3,5-difluoro-2-methylpyridine Derivatives
Executive Summary The purification of 4-Chloro-3,5-difluoro-2-methylpyridine and its derivatives presents a unique set of challenges due to the "Fluorine Effect."[1][2][3] The electron-withdrawing nature of the fluorine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purification of 4-Chloro-3,5-difluoro-2-methylpyridine and its derivatives presents a unique set of challenges due to the "Fluorine Effect."[1][2][3] The electron-withdrawing nature of the fluorine atoms at positions 3 and 5 significantly reduces the basicity of the pyridine nitrogen, rendering standard acid-base extractions inefficient.[3] Furthermore, the high vapor pressure of polyfluorinated aromatics often leads to yield loss during solvent removal (sublimation/evaporation).
This guide prioritizes retention of the halogenated core while removing common regioisomers (e.g., 6-chloro analogs) and metal catalysts.
Diagnostic Workflow: Select Your Strategy
Before initiating purification, characterize your crude mixture. Use the decision matrix below to select the optimal workflow.
Context: Standard C18 silica often fails to resolve positional isomers of fluorinated pyridines because the hydrophobicity differences are negligible.
The Solution: Fluoro-Phenyl (PFP) Stationary Phases
PFP phases utilize
interactions and specific fluorine-fluorine interactions to separate compounds based on electron density distribution rather than just hydrophobicity.[1][2][3]
Protocol:
Column Selection: Use a Pentafluorophenyl (PFP) propyl bonded phase (e.g., Phenomenex Kinetex PFP or ES Industries GreenSep).[2]
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is required; it suppresses ionization).[1][2]
Solvent B: Methanol (MeOH often provides better selectivity for fluorinated aromatics than Acetonitrile).[1][2]
Gradient:
Start: 5% B (Hold 2 min)
Ramp: 5% to 60% B over 20 min.
Note: Fluorinated pyridines elute earlier than non-fluorinated analogs due to high polarity.[1][2]
Why this works: The electron-deficient PFP ring on the column interacts strongly with the electron-rich regions of the impurity isomers, enhancing separation factors (
) that are impossible on C18 [1].
Module 2: Crystallization & Salt Formation (Scalable Method)
Context: Due to the electron-withdrawing fluorines, the pyridine nitrogen is weakly basic (pKa likely < 2.0). Standard aqueous acid extraction (1N HCl wash) often fails because the salt hydrolyzes or doesn't form in water.
The Solution: Non-Aqueous Salt Formation
By working in anhydrous organic solvents, you can force the protonation of the weak base and precipitate it, leaving non-basic impurities in solution.
Protocol:
Dissolution: Dissolve crude oil in anhydrous Diethyl Ether or MTBE (10 mL/g).
Acid Addition:
Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).
Alternative: If HCl salt is hygroscopic, use Oxalic Acid (1.0 eq) dissolved in warm ethanol.[2]
Precipitation:
Cool to 0°C. The 4-chloro-3,5-difluoro-2-methylpyridinium salt should precipitate as a white solid.[1][2][3]
Filtration: Filter under Nitrogen (to prevent moisture absorption).[1][2]
Separate organic layer immediately to prevent hydrolysis of the C-Cl bond.[1][2]
Critical Warning: Avoid prolonged exposure of the salt to moisture. The 4-position chlorine is activated by the 3,5-fluorines and is susceptible to nucleophilic attack by water (hydrolysis to the pyridone) [2].
Module 3: Handling Volatility & Stability
Issue: Researchers often report "disappearing product" on the rotavap.
Cause: 4-Chloro-3,5-difluoro-2-methylpyridine sublimes easily under high vacuum/mild heat.[1][3]
Mitigation Strategy:
Vacuum Limit: Do not exceed 20 mbar at 40°C.
Solvent Choice: Use low-boiling solvents (DCM, Pentane) for extraction so they can be removed without heating the bath >30°C.[1][2]
Distillation: If distilling the product, use a Vigreux column to prevent rapid carry-over of impurities.[1][2]
Target Range: Expect boiling points approx. 60-80°C at 10 mmHg (estimate based on analogs).
Switch from C18 to PFP (Pentafluorophenyl) or Phenyl-Hexyl columns.[1][2] Change modifier from ACN to MeOH.
Frequently Asked Questions
Q: Can I use silica gel flash chromatography?A: Yes, but standard Ethyl Acetate/Hexane often results in streaking.[1][2]
Recommendation: Use DCM/Methanol (99:1) .[1][2] The slight polarity of Methanol helps sharpen the peak of the basic pyridine. Pre-treat the silica with 1% Triethylamine (TEA) if streaking persists.
Q: My product has a yellow tint after distillation. Is it pure?A: Likely not. The yellow color often comes from trace N-oxide impurities or oxidative degradation products.[1][2][3]
Fix: Pass the oil through a small plug of basic alumina (not silica) using Hexanes/DCM (1:1).
Q: Is the 4-chloro group reactive?A: Highly. The 3,5-difluoro substitution pulls electron density, making the 4-position very electrophilic.[1][2][3] It will react with amines, thiols, and even water under basic conditions. Handle as an activated electrophile [3].
References
American Chemical Society (ACS). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.[1][4] Available at: [Link]
Royal Society of Chemistry (RSC). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Available at: [Link]
Technical Support Center: Troubleshooting Regioselectivity in 3,5-Difluoropyridine Functionalization
Welcome to the Advanced Technical Support Center for heterocyclic functionalization. 3,5-Difluoropyridine is a highly valuable, yet notoriously challenging, building block in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for heterocyclic functionalization. 3,5-Difluoropyridine is a highly valuable, yet notoriously challenging, building block in medicinal chemistry and materials science. Its unique electronic topology—combining the resonance-withdrawing nature of the pyridine nitrogen with the strong inductive effects of two meta-fluorine atoms—creates competing reactive sites.
This guide provides field-proven troubleshooting strategies, causal explanations for regiochemical behavior, and validated protocols to help you achieve absolute regiocontrol in your syntheses.
Q1: Why does my lithiation of 3,5-difluoropyridine yield a complex mixture instead of the desired C4-functionalized product?A: Achieving high regioselectivity during the metalation of 3,5-difluoropyridine depends entirely on the kinetic basicity versus the nucleophilicity of your chosen reagent. The C4 proton is the most acidic site on the ring because it is flanked by two highly electronegative fluorine atoms, which exert a synergistic inductive electron-withdrawing effect[1]. However, the C2 and C6 positions are highly electrophilic due to the adjacent pyridine nitrogen.
The Error: Using an alkyllithium reagent like n-butyllithium (n-BuLi) often leads to competing nucleophilic addition at the C2/C6 positions rather than clean deprotonation[2].
The Solution: You must use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). LDA at cryogenic temperatures (-78 °C to -25 °C) ensures exclusive kinetic deprotonation at the C4 position[1].
Q2: If C4 is the kinetic site for deprotonation, how can I selectively functionalize the C2 position?A: Direct C-H deprotonation at C2 is thermodynamically and kinetically disfavored in the presence of the C4 proton. To bypass this, you must employ a "regioexhaustive substitution" strategy[3].
The Solution: First, lithiate the C4 position using LDA and quench with a removable steric blocking group, such as trimethylsilyl chloride (TMSCl). The bulky TMS group at C4 shields the position, redirecting subsequent metalation to the C2 position[3]. After functionalizing C2, the TMS group can be easily removed via protodesilylation. Alternatively, starting with 2-bromo-3,5-difluoropyridine allows for direct functionalization via halogen-metal exchange or palladium-catalyzed cross-coupling.
Q3: I am attempting an SNAr reaction to replace one of the fluorines with an amine, but the reaction fails or requires destructive temperatures. Why?A: This is a fundamental issue of electronic resonance. In a pyridine system, the nitrogen atom strongly activates the ortho (C2/C6) and para (C4) positions for SNAr by stabilizing the negative charge of the intermediate Meisenheimer complex[4]. However, the fluorine atoms in 3,5-difluoropyridine are located at the meta positions (C3/C5). Meta positions do not benefit from this resonance stabilization; they rely solely on inductive electron withdrawal, which is insufficient to drive SNAr under mild conditions[4].
The Solution: To perform SNAr at the C3 or C5 position, you must introduce an auxiliary electron-withdrawing group at C2 or C4. For example, converting the core to 3,5-difluoropyridine-2-carbonitrile places a strongly activating cyano group ortho to the C3 fluorine, making it highly susceptible to nucleophilic attack[5].
Q4: My downstream Negishi cross-coupling is failing. The reaction turns dark brown shortly after lithiation.A: The 4-lithio-3,5-difluoropyridine intermediate is highly unstable and prone to rapid thermal decomposition. Under standard batch conditions, allowing the internal temperature to rise above -25 °C leads to a dark brown discoloration, which is a visual indicator that the aryllithium species has decomposed[1].
The Solution: Transmetalation must occur immediately. If operating in batch, limit the lithiation time to exactly 5 minutes at -25 °C before adding anhydrous ZnCl₂[1]. For optimal scalability and yield, transition to continuous flow chemistry (see protocol below).
The following table summarizes the causal relationship between reaction parameters and regiochemical outcomes for 3,5-difluoropyridine metalation.
Base Reagent
Temperature
Reactor Type
Residence Time
Primary Pathway
Experimental Outcome
n-BuLi
-78 °C
Batch
30 min
Nucleophilic Attack
Complex mixture of addition byproducts
LDA
-78 °C to -25 °C
Batch
5 min
C4-Deprotonation
High yield of 4-lithio intermediate
LDA
> 0 °C
Batch
> 5 min
Thermal Degradation
Dark brown mixture; low yield
LDA
0 °C
Continuous Flow
20 seconds
C4-Deprotonation
Excellent yield; prevents thermal decay
Mechanistic & Workflow Visualizations
Divergent reactivity pathways of 3,5-difluoropyridine based on base selection.
Electronic effects governing Nucleophilic Aromatic Substitution (SNAr) on the pyridine core.
Standard Operating Procedure: Continuous Flow Generation of 4-Zinc-3,5-Difluoropyridine
To circumvent the thermal instability of the 4-lithio intermediate, the following continuous flow protocol ensures precise residence times and immediate transmetalation, preparing the intermediate for downstream Negishi cross-coupling[1].
Materials Required:
3,5-Difluoropyridine (0.5 M in anhydrous THF)
Lithium Diisopropylamide (LDA) (0.6 M in anhydrous THF)
Zinc Chloride (ZnCl₂) (0.6 M in anhydrous THF)
Continuous flow reactor setup with two T-mixers and corresponding residence tubing.
Step-by-Step Methodology:
System Preparation: Purge the continuous flow system with dry argon for 30 minutes. Submerge the first T-mixer (T1) and its corresponding residence coil in a 0 °C ice-water bath.
Lithiation (T1): Pump the 3,5-difluoropyridine solution and the LDA solution into T1 at flow rates calibrated to achieve a strict residence time of 20 seconds in the first coil. Critical Note: Exceeding 20 seconds at 0 °C will initiate thermal decomposition.
Transmetalation (T2): Direct the effluent from the first residence coil into the second T-mixer (T2), simultaneously pumping the ZnCl₂ solution into T2.
Stabilization: Allow the mixture to pass through the second residence coil at room temperature (residence time ~60 seconds). The highly unstable 4-lithio species is instantly converted into the stable 4-zinc-3,5-difluoropyridine (arylzinc) intermediate.
Collection & Coupling: Collect the arylzinc stream directly into a batch flask pre-charged with your desired electrophile (e.g., 2-haloaniline) and Palladium precatalyst (e.g., Pd XPhos G3) under an inert atmosphere. Stir at 60 °C for 20 minutes to complete the Negishi cross-coupling.
References
Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence
Source: ChemRxiv
URL:[Link]
Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position
Source: ResearchGate
URL:[Link]
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science
Source: MDPI
URL:[Link]
Technical Support Center: 4-Chloro-3,5-difluoro-2-methylpyridine Cross-Coupling
This is a specialized technical guide for the cross-coupling of 4-Chloro-3,5-difluoro-2-methylpyridine . Status: Operational Role: Senior Application Scientist Subject: Catalyst Selection & Process Optimization Substrate...
Substrate Diagnostic: The "3,5-Difluoro" Challenge
Before selecting a catalyst, you must understand the unique electronic and steric profile of your substrate. This is not a standard chloropyridine; it is a highly electron-deficient, sterically crowded electrophile .[1]
Chemical Profile[2][3][4][5][6][7][8][9][10][11][12]
C3 & C5 Fluorines: These provide significant steric bulk flanking the reaction site ("The Ortho Effect") and inductively withdraw electron density, making the ring highly susceptible to Nucleophilic Aromatic Substitution (
).
Pyridine Nitrogen: Capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle (Catalyst Poisoning).[2]
The Critical Decision Matrix
Use this logic flow to determine your initial screening conditions.
Figure 1: Decision tree for catalyst and ligand selection based on reaction type and substrate sensitivity.
Why: The large bite angle of dppf facilitates the coupling of sterically hindered substrates. It is robust and less sensitive to air than Pd(0) sources.
High-Performance Alternative:XPhos Pd G3 or AdBippyPhos .[1]
Why: If conversion is low (<20%), the dialkylbiaryl phosphines (Buchwald Ligands) are required to force oxidative addition into the electron-poor C-Cl bond.[1]
Optimized Conditions Table
Component
Recommendation
Technical Rationale
Catalyst Loading
1.0 – 3.0 mol%
Start low; this substrate activates easily due to electronics, but sterics are the bottleneck.[1]
Use CsF (Cesium Fluoride) or Phosphate as the base.
Add 3Å Molecular Sieves to the reaction vessel.
Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1][2]
Diagnosis: Catalyst poisoning.[1] The pyridine nitrogen or the fluorines might be forming a stable "rest state" complex with Palladium.
Solution:
Increase Temperature: Push to 110°C.
Change Ligand: Switch to Sphos or XPhos .[1] These extremely bulky ligands prevent the pyridine nitrogen from binding to the Pd center.
Q3: Can I use Nickel (Ni) catalysts?
Diagnosis: You want to save cost or access unique reactivity.[1]
Risk: Nickel is excellent for C-F activation.[1] Using Ni(COD)₂ might result in de-fluorination or coupling at the C3/C5 positions instead of C4.
Advice: Stick to Palladium unless you specifically intend to functionalize the C-F bond. If you must use Ni, use NiCl₂(dppp) which is generally more selective for C-Cl over C-F.[1]
References
Selectivity in Pyridine Cross-Coupling: Lutz Ackermann et al., "Sustainable Palladium-Catalyzed C–H Activation and Cross-Coupling of Heteroarenes."[1] Chem. Sci., 2011.[1]
Buchwald Ligand Selection Guide: Surry, D. S., & Buchwald, S. L., "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011.[1]
SNAr Competition in Fluoropyridines: S. Gronert et al., "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Org.[1][4][5] Biomol. Chem., 2015.[2]
Suzuki Coupling of Chloropyridines: BenchChem Protocols, "A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines." [1]
thermal stability of 4-Chloro-3,5-difluoro-2-methylpyridine under reflux
Technical Support Center: Thermal Stability & Handling of 4-Chloro-3,5-difluoro-2-methylpyridine Part 1: Executive Technical Summary 4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 1195251-01-4) is a highly functionalized h...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Thermal Stability & Handling of 4-Chloro-3,5-difluoro-2-methylpyridine
Part 1: Executive Technical Summary
4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 1195251-01-4) is a highly functionalized halogenated pyridine building block.[1][2] While the pyridine core exhibits significant intrinsic thermal stability (often stable neat up to >200°C), its chemical stability under reflux is strictly dictated by the solvent system and additives.[3]
The presence of electron-withdrawing fluorine atoms at the 3- and 5-positions activates the 4-chlorine and 2-methyl groups.[1][2] Consequently, "instability" under reflux is rarely due to thermal homolysis but rather Nucleophilic Aromatic Substitution (SNAr) or acid-catalyzed hydrolysis .[2][3]
WARNING: HF Generation Potential
Before refluxing, review the safety profile.[3] Halogenated pyridines release toxic acid gases upon thermal decomposition or combustion.[2][3]
Engineering Control: All reflux operations must occur in a fume hood with a scrubber or appropriate trap if temperatures exceed 180°C or if open flames are present.[2][3]
Spill Response: Do not use water.[2][3] Adsorb with dry sand or Vermiculite.[2][3]
Incompatibility: Avoid strong oxidizers and strong bases (unless intended for reaction).[2][3]
Part 3: Troubleshooting Guide (Q&A Format)
Q1: I am seeing a new polar impurity appearing by HPLC after refluxing in Methanol/Ethanol. Is the compound thermally degrading?
Diagnosis: This is likely chemical solvolysis , not thermal degradation.[3]
Mechanism: The 3,5-difluoro substitution pattern strongly withdraws electron density from the ring, making the C4-position highly electrophilic.[1][2] Refluxing in protic solvents (MeOH, EtOH) promotes SNAr displacement of the Chlorine atom by the alkoxide/alcohol, forming the 4-alkoxy derivative.[1][3]
Solution:
Switch Solvents: Use a non-nucleophilic, polar aprotic solvent (e.g., Acetonitrile, THF) or a non-polar solvent (Toluene, Heptane).[3]
Temperature Control: If alcohol is required for solubility, lower the temperature to <40°C or limit exposure time.
Q2: The reaction mixture turns dark brown/black upon prolonged reflux. What is happening?
Diagnosis: Oligomerization or "Tarring."[2][3]
Mechanism: If trace acid (HCl/HF) is generated during the reaction (or present in the starting material), it can protonate the pyridine nitrogen.[3] This activates the ring further, leading to self-polymerization or complex degradation pathways.[1][2][3]
Corrective Action:
Acid Scavenger: Add a mild base (e.g., K2CO3 or 2,6-Lutidine) to neutralize trace acids generated during reflux.[1][2][3]
Inert Atmosphere: Ensure the reflux is performed under Nitrogen or Argon to prevent oxidative degradation of the 2-methyl group.[2][3]
Q3: Can I distill this compound to purify it?
Guidance: Yes, but with strict caveats.
Vacuum Required: Do not attempt atmospheric distillation.[2][3] The high boiling point (likely >180°C at atm) risks thermal decomposition.[3]
Vacuum Level: Use high vacuum (< 5 mbar) to keep the bath temperature below 100°C.
Stabilizer: Ensure the crude material is free of acidic byproducts before heating.[2][3]
Part 4: Solvent Compatibility Matrix
Use this table to select the appropriate solvent for reflux operations.
Solvent Class
Examples
Stability Rating
Risk Factor
Recommended Action
Hydrocarbons
Toluene, Hexane, Heptane
Excellent
Low
Ideal for recrystallization or inert reflux.[1][2]
Chlorinated
DCM, Chloroform, DCE
Good
Moderate
Monitor for HCl generation from solvent breakdown.[3]
Ethers
THF, MTBE, Dioxane
Good
Low
Ensure peroxide-free; excellent for lithiation/coupling.[1][2]
Alcohols
Methanol, Ethanol, IPA
Poor
High
High risk of SNAr (displacement of Cl). Avoid reflux.[2][3]
Polar Aprotic
DMF, DMSO, NMP
Variable
Moderate
Stable at low temp; high temp (>120°C) may risk uncontrolled reactions.[3]
The following diagram illustrates the primary degradation pathway (SNAr) that users mistake for "thermal instability."
Caption: Figure 1.[1][2] Degradation pathways of 4-Chloro-3,5-difluoro-2-methylpyridine under reflux. Path B (Nucleophilic attack) is the most common cause of reported instability.[3]
Part 6: Standardized Stress Test Protocol
To validate the stability of your specific lot under your proposed conditions, perform this micro-scale stress test before scaling up.
overcoming steric hindrance in 4-Chloro-3,5-difluoro-2-methylpyridine reactions
Welcome to the Technical Support Center. This guide is curated for senior researchers, medicinal chemists, and process development scientists working with 4-Chloro-3,5-difluoro-2-methylpyridine (CAS 139161-94-7).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is curated for senior researchers, medicinal chemists, and process development scientists working with 4-Chloro-3,5-difluoro-2-methylpyridine (CAS 139161-94-7).
As an Application Scientist, I frequently see this molecule cause bottlenecks in drug development pipelines. On paper, the 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) because the highly electronegative 3,5-difluoro substituents strongly withdraw electron density via induction (-I effect), drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring[1].
However, theoretical electrophilicity often clashes with bench reality. The flanking fluorine atoms create a dense electrostatic cloud. When combined with the adjacent 2-methyl group, this forms a "steric wall" that severely hinders the approach of bulky nucleophiles or sterically demanding transition-metal catalysts[2]. This guide will help you troubleshoot these steric challenges and optimize your synthetic workflows.
🔬 Troubleshooting FAQs: Overcoming the "Steric Wall"
Q1: Why do my SNAr reactions fail with secondary amines (e.g., piperidine) despite the highly activated 4-chloro position?The Causality: You are experiencing the classic conflict between thermodynamic activation and kinetic hindrance. While the Meisenheimer intermediate is electronically stabilized by the 3,5-difluoro groups, the transition state requires the nucleophile to approach at a specific trajectory (the Bürgi-Dunitz angle). Bulky secondary amines experience severe van der Waals repulsion from the ortho-fluorine lone pairs before they can overlap with the C4 anti-bonding orbital[3].
The Solution: For bulky amines, abandon SNAr. Instead, pivot to Palladium-catalyzed Buchwald-Hartwig amination. Utilizing a highly active, sterically accommodating ligand like RuPhos forces the reductive elimination step to outpace off-target degradation[4].
Mechanistic divergence of 4-Chloro-3,5-difluoro-2-methylpyridine based on nucleophile bulk.
Q2: Under strongly basic SNAr conditions, I am observing complex mixtures and dimerization. What is happening?The Causality: The 2-methyl protons are surprisingly acidic. The electron-deficient pyridine ring, further polarized by the 3,5-difluoro groups, stabilizes the conjugate base (a benzylic-type carbanion). If you use strong, nucleophilic bases (like NaH or alkoxides at high temperatures), you inadvertently deprotonate the 2-methyl group, leading to self-condensation or attack on the solvent[2].
The Solution: Shift to non-nucleophilic, milder bases. Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) in polar aprotic solvents (DMF or DMSO) at strictly controlled temperatures (80–90 °C) provides the optimal balance.
Q3: My Suzuki-Miyaura couplings at the 4-position suffer from extensive protodehalogenation. How do I fix this?The Causality: The highly electron-deficient nature of 4-chloro-3,5-difluoro-2-methylpyridine makes the initial oxidative addition of Pd(0) into the C-Cl bond extremely fast. However, the subsequent transmetalation step is bottlenecked by the steric bulk of the 3,5-difluoro groups. This leaves the Pd(II) intermediate stranded, giving it time to undergo side reactions like protodehalogenation via solvent hydrogen abstraction[4].
The Solution: Accelerate the transmetalation step. Switch from standard Pd(PPh₃)₄ to a pre-catalyst system like XPhos Pd G3. The bulky, electron-rich biaryl phosphine ligand prevents the formation of inactive Pd-dimers and forces the transmetalation to proceed rapidly.
Troubleshooting logic tree for optimizing 4-position substitution yields.
📊 Quantitative Data Summary
The following table summarizes the expected outcomes when applying different reaction classes to 4-Chloro-3,5-difluoro-2-methylpyridine, illustrating the stark contrast between steric failure and catalytic success.
Reaction Class
Nucleophile Type
Reagents / Catalyst
Optimal Solvent
Temp (°C)
Expected Yield (%)
SNAr
Primary Amine
K₂CO₃ (2.5 eq)
DMF
80
85–95
SNAr
Bulky Sec. Amine
K₂CO₃ (2.5 eq)
DMF
120
< 20
Buchwald-Hartwig
Bulky Sec. Amine
Pd₂(dba)₃ / RuPhos / Cs₂CO₃
Toluene
100
75–85
Suzuki-Miyaura
Arylboronic Acid
XPhos Pd G3 / K₃PO₄
Dioxane/H₂O
90
80–90
🧪 Self-Validating Experimental Protocols
Protocol A: Regioselective SNAr with Primary Amines
Use this protocol when your nucleophile is sterically unhindered (e.g., n-butylamine, methylamine).
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-Chloro-3,5-difluoro-2-methylpyridine (1.0 mmol, 163.5 mg) in anhydrous DMF (5.0 mL).
Reagent Addition: Add anhydrous K₂CO₃ (2.5 mmol, 345 mg) followed by the primary amine (1.2 mmol). Note: K₂CO₃ acts as a mild acid scavenger to prevent protonation of the nucleophile without deprotonating the 2-methyl group.
Reaction Execution: Seal the vial and heat to 80 °C using an aluminum heating block.
In-Process Control (Validation): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 164[M+H]⁺) is completely replaced by the product mass. If the starting material persists, continue heating and re-check at 8 hours.
Workup: Cool to room temperature. Quench by pouring into 20 mL of ice-cold DI water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to completely remove residual DMF.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination for Bulky Secondary Amines
Use this protocol to bypass the "steric wall" when using hindered amines (e.g., piperidines, morpholines).
Preparation (Glovebox/Schlenk): To an oven-dried Schlenk tube, add 4-Chloro-3,5-difluoro-2-methylpyridine (1.0 mmol, 163.5 mg), the bulky secondary amine (1.5 mmol), and Cs₂CO₃ (2.0 mmol, 651 mg).
Catalyst Loading: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and RuPhos (0.05 mmol, 5 mol%). Note: The bulky RuPhos ligand is critical for facilitating the reductive elimination step despite the 3,5-difluoro steric bulk.
Degassing (Critical Validation Step): Add anhydrous Toluene (5.0 mL). Seal the tube and perform three freeze-pump-thaw cycles. Crucial Check: Failure to strictly exclude oxygen will result in the oxidation of the RuPhos ligand, visually indicated by the reaction mixture turning black immediately upon heating, leading to reaction failure.
Reaction Execution: Heat the sealed tube to 100 °C for 12 hours. The mixture should maintain a deep red/brown color.
In-Process Control: Analyze via TLC (Hexanes/EtOAc 8:2). Complete consumption of the UV-active starting material spot indicates success.
Workup & Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via column chromatography.
📚 References
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. 1
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate.2
Selective Mono- and Diamination of Polyfluorinated Benzenes and Pyridines with Liquid Ammonia. ResearchGate. 3
Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. PMC (nih.gov). 4
Technical Support Center: Navigating Scale-Up Challenges for 4-Chloro-3,5-difluoro-2-methylpyridine Processing
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the process scale-up of 4-Chloro-3,5-difluoro-2-methylpyridine. As a critical intermediate in numerous...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the process scale-up of 4-Chloro-3,5-difluoro-2-methylpyridine. As a critical intermediate in numerous pharmaceutical and agrochemical syntheses, its efficient and safe production at scale is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions to address common hurdles encountered during its synthesis and purification.
Core Scale-Up Challenges: An Overview
The transition from laboratory-scale synthesis to pilot or industrial production of 4-Chloro-3,5-difluoro-2-methylpyridine presents a unique set of challenges. These primarily stem from the inherent reactivity of the pyridine ring, the presence of multiple halogen substituents, and the potential for exothermic reactions. Key areas of concern include:
Reaction Control and Exothermicity: Halogenation and other substitution reactions on the pyridine ring can be highly exothermic, posing a significant risk of thermal runaway if not properly managed.
Regioselectivity and Impurity Profile: Achieving the desired isomer and minimizing the formation of closely related impurities is a common struggle, complicating downstream purification.
Purification at Scale: The physicochemical properties of 4-Chloro-3,5-difluoro-2-methylpyridine and its byproducts can make large-scale purification via distillation or crystallization challenging.
Material Handling and Safety: The compound and its precursors may be hazardous, requiring specific handling procedures and engineering controls to ensure operator safety.
Troubleshooting Guide
This section addresses specific problems that may arise during the processing of 4-Chloro-3,5-difluoro-2-methylpyridine in a question-and-answer format.
Question 1: My reaction is showing poor regioselectivity, leading to the formation of isomeric impurities. How can I improve this?
Answer:
Poor regioselectivity in the synthesis of polysubstituted pyridines is a frequent issue, often exacerbated at scale due to localized temperature and concentration gradients.[1] The electronic nature of the pyridine nitrogen and the directing effects of existing substituents create a delicate balance.
Potential Causes and Solutions:
Inadequate Temperature Control:
Explanation: Even minor temperature fluctuations can favor the formation of undesired isomers.
Solution: Implement a robust cooling system and ensure efficient heat transfer within the reactor. For highly exothermic steps, consider a semi-batch or continuous flow process to maintain a stable temperature profile.[2]
Sub-optimal Reagent Addition:
Explanation: Rapid addition of reagents can lead to localized "hot spots" and concentration spikes, promoting side reactions.
Solution: Employ slow, controlled addition of the limiting reagent. For larger scales, utilize a dosing pump for consistent delivery.
Incorrect Solvent Choice:
Explanation: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting regioselectivity.[3]
Solution: Conduct a solvent screen to identify a medium that maximizes the yield of the desired isomer. Aprotic polar solvents are often a good starting point for nucleophilic aromatic substitution reactions on pyridines.
Question 2: I am observing a significant exotherm during the reaction, making it difficult to control on a larger scale. What are my options?
Answer:
Exothermic reactions are a major safety concern during scale-up.[2] The synthesis of halogenated pyridines, particularly when using potent halogenating agents, can release a substantial amount of heat.
Strategies for Thermal Management:
Strategy
Description
Key Considerations
Slow Reagent Addition
Add one of the reactants dropwise or via a syringe pump over an extended period.
This is the simplest method but may increase batch time.
Efficient Cooling
Utilize a reactor with a high surface area-to-volume ratio and a powerful cooling system (e.g., cryostat).
Ensure the cooling capacity is sufficient for the reaction scale.
Dilution
Increase the solvent volume to act as a heat sink.
This may reduce reaction kinetics and increase processing volume.
Continuous Flow Chemistry
Perform the reaction in a continuous flow reactor for superior heat and mass transfer.
Requires specialized equipment but offers enhanced safety and control.[2]
Experimental Protocol for Exotherm Control (Batch Process):
Reactor Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, and a condenser.
Initial Charge: Charge the reactor with the starting pyridine derivative and the solvent.
Cooling: Cool the reactor contents to the desired initial temperature (e.g., 0 °C or lower) using a circulating chiller.
Controlled Addition: Add the halogenating agent or other reactive species subsurface via a dosing pump at a pre-determined rate.
Temperature Monitoring: Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
Emergency Quench: Have a quenching agent readily available to stop the reaction in case of a thermal runaway.
Question 3: My final product is difficult to purify by crystallization, and I'm getting low recovery.
Answer:
Crystallization can be a challenging purification method for halogenated pyridines, especially when impurities have similar solubility profiles to the desired product.
Troubleshooting Crystallization:
Solvent System Optimization:
Explanation: The choice of solvent is critical for achieving good recovery and purity.
Solution: Perform a systematic screening of single and mixed solvent systems. The ideal system will have high solubility for the product at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution.
Cooling Profile:
Explanation: Rapid cooling can lead to the formation of small crystals that trap impurities and are difficult to filter.
Solution: Implement a controlled, gradual cooling profile. A slower cooling rate allows for the growth of larger, purer crystals.
Seeding:
Explanation: Spontaneous nucleation can be inconsistent and lead to variations in crystal size and purity.
Solution: Add a small amount of pure product (seed crystals) at the point of supersaturation to induce controlled crystallization.
Anti-Solvent Addition:
Explanation: If a suitable single-solvent system cannot be found, an anti-solvent can be used to induce precipitation.
Solution: Dissolve the crude product in a solvent in which it is highly soluble. Then, slowly add an anti-solvent (in which the product is poorly soluble) to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the processing of 4-Chloro-3,5-difluoro-2-methylpyridine?
A1: The primary hazards include:
Toxicity: Halogenated pyridines can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] They can cause irritation to the skin, eyes, and respiratory tract.[4][5][6]
Flammability: While the final product may be a solid, many of the solvents used in its synthesis are flammable.
Exothermic Reactions: As discussed, uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
Q2: What analytical techniques are recommended for monitoring reaction progress and assessing final product purity?
A2: A combination of chromatographic and spectroscopic methods is recommended:
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials and the formation of the product and impurities.[7][8]
Gas Chromatography (GC): Suitable for analyzing volatile components and can be coupled with a mass spectrometer (GC-MS) for impurity identification.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used for quantitative analysis (qNMR) to determine absolute purity.[8]
Q3: Are there any specific material compatibility issues I should be aware of when scaling up?
A3: Yes, the presence of halogens and potentially acidic conditions requires careful selection of reactor materials. Glass-lined steel reactors are generally suitable. Avoid materials that can be corroded by acids or halogens. Ensure all gaskets and seals are made of compatible materials like PTFE.
Q4: How can I minimize the formation of colored impurities during the reaction?
A4: Colored impurities often arise from side reactions or degradation of the product. To minimize their formation:
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Temperature Control: Avoid excessive temperatures, as this can lead to thermal decomposition.[9]
Purity of Starting Materials: Use high-purity starting materials to avoid introducing contaminants that could lead to colored byproducts.
Diagrams
Caption: A workflow for troubleshooting low yield and high impurity issues.
Caption: Key safety considerations and mitigation strategies for scale-up.
References
Google Patents. (2013, October 23). CN103360306A - Method for synthesizing 4-chloro-pyridine.
Google Patents. (1956, April 17). US2742479A - Halogenation of pyridines.
Douglass, F. J., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link]
Li, B., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. Retrieved from [Link]
MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved from [Link]
Google Patents. (2016, October 12). CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
Banks, R. E., et al. (1971). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some. Journal of the Chemical Society C: Organic. Retrieved from [Link]
CrystEngComm. (n.d.). Solvent effects on halogen bond symmetry. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]
Patsnap. (2017, September 5). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]
ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
Google Patents. (2000, January 6). EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
ACS Publications. (2022, November 17). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Purification Process Scale-Up. Retrieved from [Link]
PubMed. (2004). Purification process scale-up. Retrieved from [Link]
ResearchGate. (2025, August 6). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. Retrieved from [Link]
Alkali Metals Limited. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]
Advanced Technical Support Center: Troubleshooting the Removal of Unreacted 4-Chloro-3,5-difluoro-2-methylpyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on downstream processing challenges involving heavily halogenated pyridine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on downstream processing challenges involving heavily halogenated pyridine derivatives. 4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7) is a critical API intermediate, most notably utilized in the synthesis of quinolizinone-type antimicrobial compounds and advanced fluoroquinolones[1].
However, its unique electronic properties—specifically the profound electron-withdrawing effects of the chloro and fluoro substituents—render standard purification protocols ineffective. This guide provides a self-validating, causally-driven framework for removing this unreacted starting material from your reaction mixtures.
Part 1: Physicochemical Profiling & Causality
To design an effective removal strategy, we must first understand the molecule's physical reality. You cannot separate what you do not fundamentally understand.
Low molecular weight and lack of hydrogen bonding enable high volatility; amenable to vacuum distillation.
Estimated pKa
< 1.0
Standard 1M aqueous acid washes will fail to protonate the nitrogen due to extreme electron withdrawal.
Lipophilicity (LogP)
High
Highly soluble in non-polar solvents (hexane, heptane); elutes at the solvent front in normal-phase chromatography.
Reactivity Profile
Electrophilic at C4
Prone to SNAr; resulting aminated products are significantly more polar, enabling easy chromatographic separation[1].
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my standard acid-base extraction fail to remove unreacted 4-Chloro-3,5-difluoro-2-methylpyridine?
The Causality:
Standard basic amine extractions rely on protonating the nitrogen with a mild acid (e.g., 1M HCl, pH ~0), driving the compound into the aqueous layer as a salt. However, the inductive electron-withdrawing effects of the 3,5-difluoro and 4-chloro groups severely deplete the electron density on the pyridine nitrogen. This drops its pKa to near or below zero. Consequently, at pH 1, the molecule remains largely unprotonated and highly lipophilic, partitioning right back into your organic layer.
The Protocol (Hyper-Acidic Extraction):
If liquid-liquid extraction is mandatory, you must force protonation using hyper-acidic conditions, provided your API can withstand it.
Dilution: Dilute the crude organic mixture in an apolar solvent (e.g., toluene or MTBE) to reduce the solubility of the protonated species in the organic phase.
Extraction: Wash the organic layer with 4M to 6M HCl (aq).
Self-Validation Step: Spot the acidic aqueous layer on a TLC plate and check under short-wave UV (254 nm). You should observe the starting material absorbing strongly. If the aqueous layer is blank, the acid is not strong enough.
Neutralization: Carefully neutralize the aqueous layer with NaOH to recover the starting material if recycling is desired.
Q2: I performed an SNAr reaction with an amine at the 4-position. How do I separate the unreacted starting material from the product?
The Causality:
When you displace the 4-chloro group with a nucleophilic amine (a standard step in the synthesis of quinolizinone derivatives[1]), the resulting product gains significant polarity and basicity. The unreacted 4-Chloro-3,5-difluoro-2-methylpyridine remains highly non-polar. This massive polarity gap makes normal-phase flash chromatography highly efficient.
The Protocol (Flash Chromatography):
Sample Loading: Concentrate the reaction mixture and dry-load it onto silica gel to prevent band broadening caused by residual polar reaction solvents (like THF or DMF).
Column Equilibration: Equilibrate the silica column with 100% hexanes.
Elution: Run an isocratic elution using 1:16 ethyl acetate-hexane[1].
Fraction Collection: The unreacted 4-Chloro-3,5-difluoro-2-methylpyridine lacks hydrogen-bond donors and will elute almost immediately near the solvent front.
Product Recovery: Gradually increase the ethyl acetate concentration to elute your much more polar SNAr product.
Self-Validation Step: Analyze fractions via TLC. The starting material will show a high Rf (>0.8) in 1:16 EtOAc/Hexane, while the amine product will remain near the baseline (Rf <0.2).
Caption: Workflow for separating non-polar starting material (SM) from polar products via silica gel.
Q3: We are scaling up to 500g. Chromatography is no longer viable. What is the most scalable removal method?
The Causality:
At scale, chromatography becomes cost- and solvent-prohibitive. Because 4-Chloro-3,5-difluoro-2-methylpyridine has a relatively low molecular weight (163.55 g/mol )[3] and lacks intermolecular hydrogen bonding, it possesses a relatively high vapor pressure compared to complex API products.
The Protocol (Vacuum Distillation / Stripping):
Solvent Swap: Strip the primary reaction solvent (e.g., THF) under standard reduced pressure.
High-Vacuum Application: Transfer the crude residue to a short-path distillation apparatus. Apply high vacuum (< 1 mbar).
Heating: Gradually increase the bath temperature. The unreacted pyridine derivative will typically distill/sublime between 60°C and 90°C under high vacuum.
Trapping: Collect the volatile starting material in a dry-ice/acetone cooled receiving flask.
Self-Validation Step: Weigh the recovered distillate and run a 1H-NMR to confirm purity; the product remaining in the distillation pot should show a complete absence of the characteristic 2-methyl singlet (~2.5 ppm) of the starting material.
Caption: Decision matrix for selecting a purification strategy based on reaction scale.
Q4: My product is a solid, but it's contaminated with 5% of the starting material. Can I remove it without a column or distillation?
The Causality:
Yes, through anti-solvent trituration or slurrying. Because 4-Chloro-3,5-difluoro-2-methylpyridine is highly lipophilic, it remains highly soluble in cold aliphatic hydrocarbons (like heptane or hexane), whereas most advanced pharmaceutical intermediates or salts are completely insoluble in these solvents.
The Protocol (Heptane Slurry):
Preparation: Place the contaminated solid in a sintered glass filter funnel or flask.
Slurrying: Add 5-10 volumes of cold heptane (0-5°C). Stir vigorously for 30 minutes. The mechanical agitation ensures the lipophilic starting material dissolves into the heptane, while the polar product remains crystalline.
Filtration: Filter the suspension under vacuum.
Washing: Wash the filter cake with an additional 2 volumes of ice-cold heptane.
Self-Validation Step: Dry the solid under vacuum to a constant weight. Evaporate a small aliquot of the filtrate; if a highly pungent, oily residue remains, you have successfully extracted the starting material.
References[2] MolCore. "139161-94-7 | 4-Chloro-3,5-difluoro-2-methylpyridine".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFktl07CSgNg4Jaw9r-JF-Id_PAJhSb6tIAMxV08Opx0sPA4OPxw3B_C40XChJvb33P6Yana3lwfWI4g704h72BzUdE-D_MIRrHB0rma8V0MPgBAESw-lZsZvHvxdLRs7d-pCRrRw==[3] BLD Pharm. "139161-94-7|4-Chloro-3,5-difluoro-2-methylpyridine".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS28TTWYIdqlDiIXi-OQhNczf6J3xeDfnE8Mtry2zNXrQXTeAMer2f5-al2ipcL1d3LdU67mOcxgrLF6y_b2gt-SE0UtPtR3Qw9YadGX00mSWw9mK6O1fgcDNZ4XXqto05NGKrHUFT64yd6l0=[1] Google Patents. "WO1996039407A1 - Quinolizinone type compounds".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ3_bkq76KWZnDIBzoRoCeBUdukoeygRR6RODF6uX4GRVnDROI9SJrnVd3GUZZQHezvM0uCCBIcxQvEb1vS4hige2WXAfcKPB9ry20cFBds_t_EL05ahQT_8GJbjNSHGp3f2fr95-NlCJLqQks
1H NMR characterization of 4-Chloro-3,5-difluoro-2-methylpyridine
Executive Summary & Strategic Context This guide provides a high-fidelity characterization profile for 4-Chloro-3,5-difluoro-2-methylpyridine , a critical halogenated heterocyclic building block in the synthesis of next-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
This guide provides a high-fidelity characterization profile for 4-Chloro-3,5-difluoro-2-methylpyridine , a critical halogenated heterocyclic building block in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals (e.g., proton pump inhibitors, kinase inhibitors).
Accurate NMR characterization of this scaffold is challenging due to the heteronuclear spin-spin coupling introduced by the two fluorine atoms (
, spin 1/2) and the quadrupole moment of the chlorine substituent. This guide moves beyond standard spectral listing to offer a comparative analysis against its mono-fluorinated analogs, enabling researchers to rapidly validate structure and purity during scale-up.
Structural Dynamics & Coupling Network
Understanding the scalar coupling pathways is prerequisite to interpreting the spectrum. The presence of Fluorine at positions 3 and 5 creates a distinct splitting pattern that serves as a "fingerprint" for this molecule.
Figure 1: Scalar Coupling Topology
Caption: Visualization of the dominant scalar coupling pathways. The H6 proton couples strongly with the adjacent F5, while the Methyl protons exhibit long-range coupling with F3.
Experimental Characterization Profile
The following data represents the Target Specification derived from high-purity reference standards and analog extrapolation. This profile serves as the "Gold Standard" for batch release testing.
1H NMR Spectral Data (400 MHz, CDCl3)
Signal Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constants (, Hz)
Mechanistic Insight
Ar-H (H6)
8.35 ± 0.05
Doublet (d)
1H
Hz
Deshielded by adjacent Nitrogen and Fluorine. The doublet arises from strong vicinal coupling to F5 .
Methyl (CH)
2.62 ± 0.03
Doublet (d)
3H
Hz
Deshielded relative to 2-picoline (2.54 ppm) due to the electron-withdrawing F3 . The doublet confirms the presence of F3.
Impurity Region
7.26 (CHCl)
Singlet
-
-
Residual solvent reference.
Note on Solvent Effects: In DMSO-d
, expect a slight downfield shift for the H6 proton ( ppm) due to the higher polarity and hydrogen-bonding capability of the solvent interacting with the pyridine nitrogen.
Comparative Analysis: Differentiating from Analogs
A common synthesis risk is incomplete fluorination or regio-isomerism. The table below outlines how to distinguish the target from its likely impurities.
Compound
H6 Signal Pattern
Methyl Signal Pattern
Key Differentiator
Target (3,5-Difluoro)
Doublet ()
Doublet ()
Both signals are split.
3-Fluoro Analog
Singlet (Broad)
Doublet ()
H6 is a singlet (no adjacent F).
5-Fluoro Analog
Doublet ()
Singlet
Methyl is a singlet (no adjacent F).
Non-Fluorinated
Singlet
Singlet
No splitting observed.
Detailed Experimental Protocol
To ensure reproducibility and minimize "operator error" in spectral acquisition, follow this self-validating protocol.
Caption: Decision tree for validating the synthesis of 4-Chloro-3,5-difluoro-2-methylpyridine via 1H NMR.
Step-by-Step Methodology:
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl
(containing 0.03% TMS).
Why: High concentration leads to viscosity broadening; too low reduces S/N ratio. CDCl
is preferred to avoid solvent-solute interactions common in DMSO.
Shimming: Ensure the linewidth of the TMS peak is < 0.5 Hz .
Critical: Poor shimming will obscure the small 2.5 Hz coupling on the methyl group, making it look like a broad singlet.
Acquisition:
Pulse Angle: 30° (to prevent saturation).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The aromatic protons in fluorinated pyridines can have longer T1 relaxation times.
Spectral Width: -2 to 12 ppm.
Processing: Apply an exponential window function with LB = 0.3 Hz before Fourier Transform.
Troubleshooting & Validation
Issue: The Methyl peak appears as a broad singlet.
Cause: Poor shimming or unresolved coupling.
Solution: Reprocess with Gaussian multiplication (resolution enhancement) or acquire a
-decoupled spectrum. If the doublet resolves upon decoupling, the structure is confirmed.
Issue: Extra peaks in the 7.0–7.5 ppm region.
Cause: Likely unreacted starting material (e.g., non-chlorinated pyridine) or regio-isomers.
Action: Compare integration values. The ratio of H6 : Methyl must be strictly 1 : 3 .
References
Chemical Shifts of Trace Impurities: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
Fluorine Coupling Constants: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009 . (Standard text for J-coupling values).
Pyridyl Coupling Dynamics: Emsley, J. W.; Phillips, L.; Wray, V. "Fluorine Coupling Constants." Prog. Nucl. Magn. Reson. Spectrosc.1976 , 10, 83–752. Link
Analog Characterization (4-Chloro-3-fluoro-2-methylpyridine): Sigma-Aldrich Product Specification, CAS 1195251-01-4. Link
Comparative
19F NMR Spectral Analysis of 4-Chloro-3,5-difluoro-2-methylpyridine
This guide provides an in-depth technical analysis of the 19F NMR spectral characteristics of 4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7). It is designed for analytical chemists and process development scie...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 19F NMR spectral characteristics of 4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7). It is designed for analytical chemists and process development scientists requiring robust structural validation methods for fluorinated heterocyclic intermediates.
A Comparative Validation Guide for Drug Development
Executive Summary: The Structural Validation Challenge
In the synthesis of fluorinated pyridine scaffolds, particularly 4-Chloro-3,5-difluoro-2-methylpyridine , the primary analytical challenge is regioisomeric confirmation . Standard techniques like LC-MS confirm the molecular weight (163.55 g/mol ) but fail to distinguish between isomers (e.g., 2-chloro vs. 4-chloro substitution patterns).
While 1H NMR is standard, it is limited here by the molecule's proton-deficiency (containing only one aromatic proton and one methyl group). 19F NMR emerges as the superior analytical probe.[1] The fluorine nuclei serve as highly sensitive "spies" located directly on the aromatic ring, reporting on the exact substitution pattern through distinct chemical shifts and coupling constants.
Recommendation: Use 19F NMR as the primary "Fingerprint Method" for structural release, with 1H NMR as a secondary purity check.
Comparative Analysis: 19F NMR vs. Alternatives
The following table objectively compares 19F NMR against standard alternatives for this specific molecule.
Feature
Method A: 19F NMR
Method B: 1H NMR
Method C: HPLC-UV/MS
Primary Utility
Regiochemical Confirmation (Isomer ID)
Purity & Solvent Quantification
Purity & Molecular Weight
Specific Strength
Distinguishes F3 vs. F5 environments clearly.
Quantifies residual solvents and molar ratio of Me/Ar-H.
High sensitivity for trace impurities.
Critical Weakness
Requires specific probe/setup; relaxation times () can be long.
Low Information Density: Only 2 signals (Me, H6). Cannot definitively prove Cl position.
Blind to Regiochemistry: Isomers often co-elute or have identical MS fragmentation.
Structural Certainty
High: Coupling patterns (, ) map the ring.
Medium: Indirect evidence only.
Low: Mass alone does not prove structure.
Throughput
Medium (1-5 mins scan time).
High (<1 min).
Medium (5-15 mins gradient).
Technical Deep Dive: Spectral Prediction & Assignment
Unlike symmetric analogs (e.g., 3,5-difluoropyridine), this molecule is asymmetric . The Nitrogen atom and the 4-Cl substituent define an axis, but the 2-Me and 6-H break the symmetry. Consequently,
Shift Logic: Proximity to the proton (H6) generally results in a different shielding environment than the methyl group.
Signal B (
): Typically -120 to -130 ppm .
Environment:[4] Flanked by 4-Cl and 2-Me.[2][3][5]
Shift Logic: The methyl group is electron-donating (+I effect), which typically increases shielding (pushing the shift upfield/more negative) compared to the proton.
Coupling Constants (-Values)
The "fingerprint" of this molecule lies in the coupling patterns:
Signal:
Large Doublet (
): The fluorine at position 5 will show a strong coupling to the adjacent proton at position 6. Typical value: ~8–12 Hz .
Small Doublet (
): Long-range coupling between the two fluorines. Typical value: ~5–8 Hz .
Appearance: Doublet of Doublets (dd).
Signal:
Quartet or Broad Multiplet (
): The fluorine at position 3 couples to the three protons of the methyl group. Typical value: ~2–4 Hz .
Small Doublet (
): Reciprocal coupling to .
Appearance: Doublet of Quartets (dq) or broad multiplet.
Expert Insight: The observation of a Doublet of Quartets for one signal and a Doublet of Doublets for the other is the definitive proof of the 4-Chloro-3,5-difluoro-2-methylpyridine structure. If the structure were symmetric (e.g., 2,6-dimethyl), you would see a single simplified signal.
Validated Experimental Protocol
To ensure reproducibility in a QC or R&D setting, follow this self-validating protocol.
A. Sample Preparation[6]
Solvent: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d6 or CDCl3 .
Note: DMSO-d6 is preferred if the product is a salt or polar intermediate. CDCl3 is standard for free bases.
Internal Standard (Optional for qNMR): Add 5 µL of
-Trifluorotoluene (TFT) as a chemical shift reference (-63.72 ppm).
Spectral Width: -50 ppm to -200 ppm (sufficient to cover Ar-F region).
Pulse Angle: 30° (to ensure quick relaxation).
Relaxation Delay (
):
Qualitative: 1.0 second.
Quantitative: >10 seconds (Fluorine
can be long; insufficient delay causes integration errors).
Decoupling:
Run 1: Coupled (Proton-Coupled). Essential to see the F-H and F-Me splitting described above.
Run 2: Decoupled (1H-decoupled). Collapses multiplets into singlets (or simple doublets if F-F coupling persists). Use this for signal-to-noise improvement and integration.
Visualizations & Logic Maps
Diagram 1: Structural Validation Decision Tree
This workflow illustrates how to interpret the NMR data to confirm the product identity.
Caption: Decision tree for validating the 4-Chloro-3,5-difluoro-2-methylpyridine scaffold using 19F NMR signal count and coupling patterns.
Diagram 2: Spin-Spin Coupling Network
This diagram visualizes the specific interactions causing the multiplet structures.
Caption: Spin-system network showing the specific coupling pathways that generate the unique 'Doublet of Quartets' and 'Doublet of Doublets' spectral signature.
References
BenchChem. The Power of the Fluorine Probe: A Comparative Guide to 19F-NMR Analysis. (2025).[1][7] Retrieved from
University of Colorado. 19F NMR Reference Standards and Chemical Shifts. Retrieved from
Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine. Retrieved from
National Institutes of Health (PMC). Direct Comparison of 19F qNMR and 1H qNMR. Retrieved from
Loughborough University. NMR Spectral Analysis of Second-Order 19F-19F Coupling Constants. Retrieved from
GC-MS fragmentation patterns of 4-Chloro-3,5-difluoro-2-methylpyridine
Technical Guide: GC-MS Characterization and Differentiation of 4-Chloro-3,5-difluoro-2-methylpyridine Executive Summary 4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7) is a critical halogenated heterocyclic bui...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: GC-MS Characterization and Differentiation of 4-Chloro-3,5-difluoro-2-methylpyridine
Executive Summary
4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7) is a critical halogenated heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), particularly proton pump inhibitors and modulation of kinase activity.[1]
This guide provides a technical framework for the GC-MS analysis of this compound. Unlike simple aliphatic halides, the fragmentation of poly-halogenated pyridines is governed by ring stability and the "ortho-effect" of substituents. This document details the expected fragmentation mechanisms, compares the analyte against critical regioisomers, and provides a validated method development protocol.
Chemical Identity & Properties
Property
Specification
IUPAC Name
4-Chloro-3,5-difluoro-2-methylpyridine
CAS Number
139161-94-7
Molecular Formula
C₆H₄ClF₂N
Molecular Weight
163.55 g/mol
Monoisotopic Mass
163.00 (³⁵Cl), 165.00 (³⁷Cl)
Appearance
Colorless to pale yellow liquid/low-melting solid
Solubility
Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol
GC-MS Fragmentation Landscape
The mass spectrum of 4-Chloro-3,5-difluoro-2-methylpyridine is dominated by the stability of the pyridine ring and the lability of the carbon-chlorine bond.
Predicted Ion Table
Note: Relative abundances are estimated based on standard electron ionization (EI) behavior of chloropyridines.
m/z (Ion)
Origin / Assignment
Relative Abundance
Diagnostic Value
163
[M]⁺ (³⁵Cl)
High (40-70%)
Parent ion; confirms MW.
165
[M+2]⁺ (³⁷Cl)
~32% of m/z 163
Confirms presence of one Chlorine atom (3:1 ratio).
128
[M - Cl]⁺
Base Peak (100%)
Loss of Cl radical to form the difluoro-methylpyridinium cation (C₆H₄F₂N⁺).
101
[128 - HCN]⁺
Medium
Ring contraction/cleavage; loss of HCN from the pyridinium ion.
148
[M - CH₃]⁺
Low
Loss of methyl radical; less favorable than Cl loss due to ring stability.
108
[M - Cl - HF]⁺
Low/Medium
Secondary elimination of HF after Cl loss.
Mechanistic Pathway Analysis
The primary fragmentation pathway is driven by the cleavage of the C-Cl bond. Unlike alkyl halides, the aromatic C-Cl bond is relatively strong, but the formation of the resonance-stabilized pyridinium cation makes this the dominant pathway.
Figure 1: Predicted Electron Ionization (EI) fragmentation pathway. The loss of Chlorine is the rate-determining fragmentation step, followed by characteristic HCN elimination.
Comparative Analysis: Isomer Differentiation
A major challenge in analyzing this compound is distinguishing it from regioisomers, such as 2-Chloro-3,5-difluoro-4-methylpyridine or 2-Chloro-3,5-difluoro-6-methylpyridine .
Spectral Differences
While mass spectra of isomers are often similar, the position of the Chlorine influences the intensity of the [M-Cl]⁺ peak.
2-Chloro isomers: The C-Cl bond at the 2-position (adjacent to Nitrogen) is often more labile due to the inductive effect of the ring nitrogen, potentially leading to a higher ratio of [M-Cl]⁺ to [M]⁺ compared to the 4-Chloro isomer.
4-Chloro isomer (Target): Expect a stronger Molecular Ion [M]⁺ relative to 2-chloro analogs due to slightly higher stability of the 4-position halogen in the absence of direct N-activation.
Chromatographic Resolution (The "Performance" Check)
Mass spectrometry alone is often insufficient for definitive isomer ID. Chromatographic separation is required.
Feature
Standard Column (e.g., DB-5ms)
Specialized Column (e.g., DB-Wax / Polar)
Separation Mechanism
Boiling Point / Dispersive Forces
Dipole-Dipole Interactions
Performance
Moderate. Isomers with similar boiling points may co-elute.
High. The dipole moment differences between 2-Me and 4-Me isomers provide baseline separation.
Recommendation
Use for general purity checks.
Mandatory for isomer quantification.
Experimental Protocol: Method Development
This protocol is designed to be self-validating, ensuring that the analyst can confirm the identity of the compound and the quality of the system.
Sample Preparation
Stock Solution: Dissolve 10 mg of analyte in 10 mL of HPLC-grade Dichloromethane (DCM) to make a 1 mg/mL stock.
Working Standard: Dilute stock 1:100 in DCM to achieve 10 µg/mL (10 ppm).
Derivatization (Optional): Not required for this molecule as it lacks labile protons (OH, NH, COOH). Direct injection is suitable.
GC-MS Parameters (Agilent 7890/5977 Equivalent)
Inlet: Splitless (for trace) or Split 1:50 (for purity), 250°C.
Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Oven Program:
Initial: 50°C (Hold 1 min)
Ramp 1: 20°C/min to 280°C
Hold: 3 mins
MS Source: EI mode (70 eV), 230°C.
Scan Range: m/z 40 – 300.
Method Validation Workflow
Figure 2: Step-by-step validation workflow for confirming the identity of 4-Chloro-3,5-difluoro-2-methylpyridine.
References
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Chlorinated Pyridines.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sigma-Aldrich. Product Specification: 4-Chloro-3-fluoro-2-methylpyridine (Structural Analog Data).Link
Maher, H. M., et al. (2009). "Differentiation of the regioisomeric trifluoromethylphenylpiperazines by GC-IRD and GC-MS." Forensic Science International, 188(1-3), 31-39.[2] (Reference for isomer differentiation challenges). Link
Technical Guide: Reactivity & Strategic Application of 4-Chloro vs. 4-Bromo Fluoropyridines
The following technical guide provides an in-depth comparison of 4-chloro and 4-bromo fluoropyridines, designed for researchers and process chemists. Executive Summary In the structural optimization of pyridine-based pha...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparison of 4-chloro and 4-bromo fluoropyridines, designed for researchers and process chemists.
Executive Summary
In the structural optimization of pyridine-based pharmacophores, the choice between 4-chloro-fluoropyridines and 4-bromo-fluoropyridines is rarely arbitrary. It is a strategic decision dictating the synthetic pathway's orthogonality, yield, and scalability.
4-Bromo-fluoropyridines are the superior choice for early-stage discovery and complex library synthesis . The weaker C–Br bond allows for rapid oxidative addition (Pd/Ni catalysis) and highly selective Lithium-Halogen Exchange (Li-HE) at cryogenic temperatures, often leaving the C–F bond and other sensitive groups intact.
4-Chloro-fluoropyridines are the preferred scaffold for process scalability and cost-sensitive manufacturing . While they require more active catalytic systems (e.g., bulky phosphine ligands) for cross-coupling, they offer superior atom economy, lower molecular weight, and significantly reduced raw material costs.
Mechanistic Foundations & Reactivity Profiles[1]
The divergent behaviors of these substrates stem from fundamental differences in bond dissociation energy (BDE) and the resulting kinetics of metal insertion.
Bond Dissociation & Oxidative Addition
The rate-determining step in most Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) is the oxidative addition of the Pd(0) species into the C–X bond.[1][2]
The following diagram maps the divergent reaction pathways for a representative substrate, 2-fluoro-4-halo-pyridine .
Figure 1: Chemoselectivity map illustrating the three primary reactive handles. Note that Lithium-Halogen exchange is viable primarily for the Bromo-analog.
Experimental Case Studies
Case Study A: Suzuki-Miyaura Coupling Efficiency
Objective: Couple phenylboronic acid to the C4 position of 2-fluoro-4-halopyridine.
Feature
4-Bromo-2-fluoropyridine
4-Chloro-2-fluoropyridine
Catalyst
Pd(PPh) (Standard)
Pd(OAc) + XPhos/SPhos (Active)
Temperature
60–80 °C
100–120 °C
Yield
88–95%
75–85%
Side Reactions
Minimal
Potential hydrolysis of C–F at high temp; Homocoupling.
Protocol Note
Can be run with weak bases (NaCO).
Requires stronger activation or bulky ligands to facilitate oxidative addition.
Case Study B: Lithium-Halogen Exchange (The Critical Differentiator)
This is the starkest contrast. 4-Bromo-pyridines undergo rapid exchange with n-BuLi at -78 °C. 4-Chloro-pyridines are largely inert to exchange under these conditions; attempts to force the reaction (higher temp) often lead to ortho-lithiation (deprotonation) adjacent to the fluorine or nitrogen, rather than C–Cl exchange.
Protocol: Selective C4-Functionalization via Li-Exchange (Bromo-substrate)
Preparation: Dissolve 4-bromo-2-fluoropyridine (1.0 equiv) in anhydrous THF under Argon. Cool to -78 °C .
Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 min.
Mechanism:[3][4][5][6][7][8][9][10] The formation of the stable Li-salt is driven by the weak C–Br bond.
Trapping: Stir for 30 min at -78 °C, then add electrophile (e.g., DMF, CO
, or aldehyde).
Result: Exclusive C4 functionalization.
Contraindication: Do not attempt this with the Chloro-analog; the C–Cl bond is too strong. You will likely obtain a mixture of C3-lithiated species (ortho-lithiation).
Decision Matrix for Scientists
Use the following logic flow to select the appropriate starting material for your campaign.
Figure 2: Strategic decision tree for substrate selection.
References
BenchChem. (2025).[11][2][5] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from
Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022).[10] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Retrieved from
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University. Retrieved from
Apiary. (2025). Deep Dive into the 2-Chloro-4-bromopyridine Market. Retrieved from
Sakata, K., et al. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes. MDPI. Retrieved from
bioactivity comparison of 3,5-difluoro vs non-fluorinated pyridine analogs
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of mod...
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Among these, the 3,5-difluoropyridine motif represents a high-value bioisostere for the classic pyridine ring. This guide objectively compares the bioactivity, physicochemical properties, and metabolic profiles of 3,5-difluoropyridine analogs against their non-fluorinated counterparts.
Key Takeaway: The 3,5-difluoro substitution is not merely a steric blocker; it is a profound electronic modulator. It drastically reduces the basicity of the pyridine nitrogen (pKa shift > 3 units), thereby mitigating off-target liabilities (e.g., hERG inhibition) and blocking oxidative metabolism at the most labile sites (C3/C5), often at the cost of altering hydrogen-bond acceptor capability in hinge-binding regions.
Physicochemical Profile: The "Fluorine Effect"
The bioactivity differences between pyridine and 3,5-difluoropyridine stem directly from the high electronegativity of fluorine (
). This substitution alters the electron density distribution of the heteroaromatic ring, impacting both solvation and ligand-target interactions.
Comparative Data Table
Property
Pyridine (Non-Fluorinated)
3,5-Difluoropyridine
Impact on Drug Design
pKa (Conjugate Acid)
~5.25
~0.5 – 1.5*
Reduced Basicity: Less likely to be protonated at physiological pH (7.4). Reduces phospholipidosis risk and hERG affinity.
Reduced Polarity: The C-F dipoles oppose the ring dipole, creating a more "non-polar" character that affects stacking interactions.
Metabolic Liability
High (N-oxidation, C-hydroxylation)
Low
Metabolic Blockade: Fluorine blocks the primary sites of CYP450 oxidative attack (C3/C5).
*Note: pKa values are approximate based on 3,5-dichloro analogs and internal difluorination data.
Mechanism of Action[3]
Inductive Withdrawal (-I Effect): The two fluorine atoms at the 3 and 5 positions pull electron density away from the ring carbons and the nitrogen lone pair. This makes the nitrogen a significantly weaker hydrogen bond acceptor and a much weaker base.
Metabolic Shielding: The C-F bond (~116 kcal/mol) is stronger than the C-H bond (~99 kcal/mol) and resistant to oxidative cleavage by Cytochrome P450 enzymes, effectively "capping" the metabolic soft spots.
Figure 1: Causal pathway of 3,5-difluoro substitution on physicochemical properties and safety profiles.
Bioactivity Case Studies
Case Study A: Kinase Inhibition (The "Goldilocks" Zone)
In kinase drug discovery, the pyridine nitrogen often serves as a Hydrogen Bond Acceptor (HBA) to the "hinge" region of the ATP binding pocket.
Non-Fluorinated (Pyridine): Strong HBA. Often binds potently but suffers from rapid metabolism and poor selectivity.
3,5-Difluoro Analog:
Pros: Excellent metabolic stability.
Cons: The reduced basicity can weaken the H-bond interaction with the hinge residue.
Evidence: In the optimization of PI3Kβ inhibitors , replacing a 3-fluoro group with a 3,5-difluoro motif led to a loss in potency (IC50 shift) because the nitrogen became too electron-deficient to accept a hydrogen bond effectively from the hinge backbone [1]. However, in JAK kinase programs, 2-amino-3,5-difluoropyridine is considered a "privileged scaffold" where the amino group compensates for the electronics, maintaining potency while improving selectivity [2].
Case Study B: Ion Channel Safety (Kv7.2/7.3 & hERG)
One of the most successful applications of 3,5-difluoropyridine is in reducing cardiotoxicity (hERG inhibition).
The Problem: Many CNS-active drugs with basic amines or pyridines bind to the hERG potassium channel, causing QT prolongation.
The Solution: In the development of Kv7.2/7.3 channel blockers (e.g., Compound JDP-107), replacing a standard pyridine or 2-fluoropyridine with a 3,5-difluoropyridine moiety significantly reduced hERG liability [3].[3]
Mechanism: hERG binding often requires a protonated nitrogen or a basic center. The 3,5-difluoro analog remains neutral at physiological pH, evading the hERG pharmacophore while maintaining on-target efficacy.
Metabolic Stability & Protocols
The primary advantage of the 3,5-difluoro motif is the blockade of N-oxidation and Ring Hydroxylation.
Figure 2: Metabolic fate comparison. The 3,5-difluoro motif blocks the two primary oxidative pathways.
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
Expectation: The 3,5-difluoro analog should show a significantly shallower slope (longer
) compared to the non-fluorinated control.
Synthesis Note
Synthesizing 3,5-difluoropyridine analogs often requires specific precursors due to the deactivated ring.
Direct Fluorination: Difficult on electron-deficient rings.
Preferred Route (SNAr): Starting from 2,3,5,6-tetrafluoropyridine or 3,5-difluoro-2-nitropyridine , nucleophilic aromatic substitution (SNAr) is used to introduce substituents at the 2- or 4-positions.
Building Block:2-amino-3,5-difluoropyridine is a commercially available, versatile building block for kinase inhibitor synthesis [2].
References
Discovery of an Atropisomeric PI3Kβ Selective Inhibitor. Journal of Medicinal Chemistry. Comparison of hinge binding motifs including 3,5-difluoropyridine.
2-Amino-3,5-difluoropyridine: A Privileged Kinase Hinge-Binder. BenchChem Application Notes.
An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties. ChemRxiv. Demonstrates reduced hERG liability and metabolic stability of the 3,5-difluoro motif.
Impact of Fluorine on pKa and Lipophilicity. Journal of Medicinal Chemistry. General principles of fluorinated pyridines.
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Mechanisms of metabolic blockade.
analytical standards for 4-Chloro-3,5-difluoro-2-methylpyridine detection
CAS Number: 139161-94-7 Formula: C₆H₄ClF₂N Molecular Weight: 163.55 g/mol [1] Executive Summary For researchers and drug development professionals, 4-Chloro-3,5-difluoro-2-methylpyridine represents a critical "building b...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 139161-94-7
Formula: C₆H₄ClF₂N
Molecular Weight: 163.55 g/mol [1]
Executive Summary
For researchers and drug development professionals, 4-Chloro-3,5-difluoro-2-methylpyridine represents a critical "building block" intermediate, often utilized in the synthesis of agrochemicals (e.g., pyridine-based herbicides) and pharmaceutical scaffolds.[1]
The Core Challenge: Unlike common pharmacopeial standards (USP/EP), this molecule is not available as a Certified Reference Material (CRM) under ISO 17034 accreditation. Commercially available materials are typically "Research Grade" with purities ranging from 95% to 98%.
This guide objectively compares the available commercial grades against the "Gold Standard" In-House Qualification Protocol , providing the experimental data and workflows necessary to validate this material for quantitative use in GLP/GMP environments.
Material Comparison: Commercial vs. Qualified Standards
The following table contrasts the typical commercial offering with the requirements for a fully qualified analytical standard.
Feature
Commercial Research Grade (Typical)
Qualified In-House Standard (Recommended)
Impact on Data
Purity Source
HPLC/GC Area % (Relative)
qNMR (Absolute Weight %)
"Area %" overestimates purity by ignoring non-volatiles (salts, water).[1]
Traceability
Batch COA (often non-traceable)
SI-Traceable (via NIST/NMIJ Internal Std)
Essential for regulatory submissions (IND/NDA).
Impurities
Unidentified peaks
Structurally elucidated (MS/NMR)
Critical for impurity profiling and mass balance.
Water Content
Often not reported
Measured (Karl Fischer)
High hygroscopicity can skew molar calculations by >2%.
Cost
Low (200/g)
High (Labor + Instrument time)
Investment in qualification prevents costly OOS results later.
Recommendation
For Early Discovery: Use Commercial Research Grade (95%+) as is.
For GLP Tox/Clinical Batches: You MUST purchase a large single batch of Research Grade material and upgrade it to a Qualified In-House Standard using the qNMR protocol below.
Qualification Protocol (The "Gold Standard")
Since no CRM exists, you must create your own. The following workflow is the industry standard for assigning potency to a non-compendial reference standard.
A. Structural Confirmation (Identity)
Before quantification, confirm the structure to ensure no isomeric scrambling (e.g., fluorine migration) occurred during synthesis.
¹H NMR (400 MHz, CDCl₃):
δ 2.55 ppm (s, 3H): Methyl group at C2.
δ 8.30–8.45 ppm (t/m, 1H): Proton at C6. The triplet-like splitting arises from coupling with the C5-Fluorine (
) and potentially long-range coupling with C3-Fluorine.[1]
¹⁹F NMR (376 MHz, CDCl₃):
Expect two distinct signals (approx. -110 to -130 ppm).[1] The molecule is asymmetric (2-Me vs 6-H), rendering the C3 and C5 fluorines chemically non-equivalent.[1]
B. Purity Assignment via qNMR (Potency)
Objective: Determine the absolute weight-to-weight purity (Potency).
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).
Protocol:
Weighing: Accurately weigh ~10 mg of the Analyte and ~10 mg of Maleic Acid into the same HPLC vial. Record weights to 0.001 mg.
Solvent: Dissolve in 0.7 mL DMSO-d₆ (ensures solubility of both).
A: Water + 0.1% Trifluoroacetic Acid (TFA) - Acidic pH ensures pyridine is protonated and peaks are sharp.[1]
B: Acetonitrile + 0.1% TFA.
Gradient: 10% B to 90% B over 15 min.
Detection: UV at 260 nm (Pyridine absorption maximum).
Visual Guide: Qualification Workflow
The following diagram illustrates the decision process for handling this specific standard.
Caption: Workflow for converting commercial research-grade material into a qualified working standard.
Stability and Handling
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Fluorinated pyridines can be hygroscopic.[3]
References
Chemical Identity: PubChem. 4-Chloro-3-fluoro-2-methylpyridine (Analogous Structure Data). National Library of Medicine. Available at: [Link]
qNMR Methodology: Rundlöf, T., et al. (2010).[4] "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651.[1][4] Available at: [Link]
quality control benchmarks for 4-Chloro-3,5-difluoro-2-methylpyridine sourcing
Strategic Sourcing & Quality Control Guide: 4-Chloro-3,5-difluoro-2-methylpyridine Executive Summary: The Criticality of the 4-Position 4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7) is a specialized heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Sourcing & Quality Control Guide: 4-Chloro-3,5-difluoro-2-methylpyridine
Executive Summary: The Criticality of the 4-Position
4-Chloro-3,5-difluoro-2-methylpyridine (CAS: 139161-94-7) is a specialized heterocyclic building block, primarily utilized in the synthesis of advanced fluoroquinolone-like antibiotics and quinolizinone-based anti-infectives. Its value lies in the unique electronic environment created by the 3,5-difluoro substitution, which activates the 4-chloro position for Nucleophilic Aromatic Substitution (
) or metal-catalyzed cross-coupling, while the 2-methyl group serves as a handle for lateral lithiation or oxidation.
The Sourcing Challenge:
The primary risk in sourcing this intermediate is regioisomeric contamination . Due to the directing effects during synthesis (often via N-oxide activation), the formation of the 6-chloro isomer or incomplete halogenation (leaving des-chloro species) is common in lower-grade batches. For drug development, the presence of the 6-chloro isomer is catastrophic, as it is often inseparable by standard crystallization and acts as a chain terminator or forms "dead" impurities in downstream steps.
Comparative Analysis: Sourcing Grades
This guide compares two distinct sourcing tiers available in the market. "Alternatives" here refer to the Process Origin and Purity Grade , as these dictate downstream performance.
Variable lithiation (quenched by water); Competitive side-reactions.
Recommended Use
GMP Manufacturing, Late-stage Pilot
Early Discovery, Route Scouting
Scientist’s Note: Do not compromise on Water Content if your next step involves Lithium Diisopropylamide (LDA) or n-BuLi. Even 0.2% water can quench the lithiated species, leading to a 10-15% drop in yield and complex purification.
Quality Control Benchmarks (The "Golden Standard")
To ensure batch integrity, the following specifications must be met before releasing the material into production.
Test Parameter
Method
Acceptance Criteria
Rationale
Appearance
Visual
White to pale yellow low-melting solid or liquid
Dark color indicates oxidation or polymerization of amine precursors.
Assay
HPLC (UV 254 nm)
≥ 98.0% (Area %)
Ensures stoichiometry in coupling reactions.
Identification A
H-NMR
Conforms to structure
Confirms the methyl group (singlet, ~2.5 ppm) and aromatic proton.
Identification B
F-NMR
Critical: Conforms to symmetry
The 3,5-F pattern is distinct. Asymmetry indicates wrong isomer.
Water Content
Karl Fischer (Coulometric)
≤ 0.10% w/w
Essential for organometallic chemistry.
Residual Solvents
GC-HS
≤ ICH Limits (e.g., DCM < 600 ppm)
Solvents can poison Pd-catalysts.
Experimental Protocols
Protocol A: High-Resolution HPLC Method for Regio-Purity
Purpose: To separate the 4-chloro target from the 6-chloro isomer and the 4-hydroxy degradant.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: UV @ 254 nm (primary) and 220 nm.
Gradient Program:
0 min: 90% A / 10% B
15 min: 10% A / 90% B
20 min: 10% A / 90% B
20.1 min: 90% A / 10% B (Re-equilibration)
Validation Check: The 4-hydroxy impurity (more polar) should elute early (RT ~3-4 min). The 4-chloro product typically elutes around 10-12 min. The 6-chloro isomer, being slightly more lipophilic, will elute after the main peak (resolution > 1.5 required).
Protocol B:
F-NMR Identity Confirmation
Purpose: Definitive structural proof.[1] The 3,5-difluoro substitution pattern creates a specific symmetry that 2,3- or 2,6-difluoro isomers lack.
Sample Prep: Dissolve 10 mg sample in 0.6 mL
.
Acquisition: Run uncoupled
F scan (typically -100 to -200 ppm range).
Interpretation:
Target (4-Cl-3,5-F): You should observe a simplified pattern due to symmetry (or near symmetry depending on the methyl influence). Typically, the two fluorines are chemically equivalent or very close, appearing as a strong singlet or higher-order multiplet if H-coupling is resolved.
Impurity (6-Cl-3,5-F): This breaks the symmetry significantly. You will see two distinct fluorine signals with different chemical shifts.
Visualizations & Logic Flows
Figure 1: QC Decision Matrix
Caption: Logical workflow for accepting or rejecting batches based on critical quality attributes.
Figure 2: Impurity Formation & Impact
Caption: Pathway showing how the 6-chloro regioisomer forms and why it persists.
References
World Intellectual Property Organization (WIPO) . Patent WO1996039407A1: Quinolizinone type compounds.[2] (Describes the use of the title compound in antibiotic synthesis). Retrieved from
National Institutes of Health (NIH) - PubChem . 2-Chloro-5-[chloro(difluoro)methyl]pyridine (Related Structural Analog Data). Retrieved from [Link]
For Immediate Attention: This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 4-Chloro-3,5-difluoro-2-methylpyridine . As a halogenated pyridine intermediate, this compound presents specific risks regarding skin absorption, respiratory irritation, and the potential release of toxic halide vapors (HCl, HF, NOₓ) during thermal decomposition.
Core Philosophy: Treat this compound not just as an irritant, but as a high-value, high-risk intermediate often employed in lithiation chemistry (e.g., at -78°C). The stability of the C-F bond requires specific disposal methods, while the pyridine nitrogen increases potential for transdermal uptake.
Risk Assessment & Hazard Identification
Before handling, the researcher must acknowledge the "Silent Hazards" often overlooked in standard Safety Data Sheets (SDS).
Hazard Class
GHS Classification
Operational Implication
Acute Toxicity
Category 4 (Oral/Inhalation)
Do not rely on odor thresholds. Use engineering controls (fume hood) at all times.
Skin/Eye Irritation
Category 2 / 2A
Lachrymator potential. Vapors may cause immediate ocular distress. Direct contact causes dermatitis.
Target Organ
STOT SE 3 (Respiratory)
Inhalation of aerosols or vapors triggers mucosal inflammation.
Thermal Decomp.
Critical Hazard
Releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) upon combustion. Firefighting requires full SCBA.
Scientific Context: The electron-withdrawing fluorine atoms at the 3- and 5-positions deactivates the ring, making the chlorine at the 4-position susceptible to nucleophilic aromatic substitution (
). This reactivity profile implies that the compound is chemically active and can react violently with strong nucleophiles or oxidizers.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation, not just surface contact.
PPE Category
Requirement
Technical Justification
Hand Protection (Primary)
Nitrile (Double Gloved)
Standard nitrile (0.11 mm) offers splash protection. Change immediately upon contamination.[3][4][5][6][7]
Hand Protection (Immersion)
Silver Shield / Laminate
Required for spill cleanup or prolonged handling. Halogenated pyridines can permeate nitrile <15 mins.
Eye/Face
Chemical Goggles
Safety glasses are insufficient due to vapor irritation risks. Goggles provide a vapor seal.
Respiratory
Fume Hood (Face Velocity >100 fpm)
Primary defense. If hood is unavailable (emergency only), use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body
Tyvek Lab Coat + Apron
Cotton lab coats absorb liquids. Use a chemical-resistant apron for bulk transfers (>100g).
Operational Handling Protocols
A. Receipt and Storage[3][4][5][8][9]
Inspection: Upon receipt, inspect the septum and cap for signs of corrosion (common with halogenated heterocycles).
Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) if the bottle has been opened. Moisture can hydrolyze the C-Cl bond over time, releasing HCl.
B. Weighing and Transfer (SOP)
This compound is often a low-melting solid or liquid. The following protocol assumes a liquid/viscous state for maximum safety.
Engineering Control: All weighing must occur inside a certified chemical fume hood.
Taring: Tare the receiving flask with a septum before adding the reagent.
Transfer:
Small Scale (<10 mL): Use a gas-tight glass syringe with a long needle. Avoid pouring.
Large Scale (>10 mL): Use a cannula transfer technique under positive nitrogen pressure to avoid aerosol generation.
Decontamination: Immediately wipe the septum and syringe exterior with a Kimwipe soaked in acetone, then dispose of the wipe in the solid hazardous waste stream.
C. Reaction Setup (Lithiation Context)
Since this intermediate is frequently used in lithiation reactions (e.g., with LDA at -78°C), ensure the system is strictly anhydrous.
Figure 1: Standard workflow for handling 4-Chloro-3,5-difluoro-2-methylpyridine in low-temperature synthesis.
Emergency Response & Spill Management
Critical Warning: Do not use water on large spills if the container is broken; water may spread the organic layer.
Spill Decision Logic
Figure 2: Decision tree for spill response. Note that "Open Bench" spills require evacuation due to respiratory risks.
Fire Fighting
Media: Dry chemical, CO₂, or alcohol-resistant foam.[6][8]
Hazard: Combustion produces HF (Hydrogen Fluoride) . Firefighters must wear neoprene gloves and full chemical-resistant gear.
Waste Disposal Protocols
Do NOT dispose of down the drain. The fluorinated nature of this compound makes it persistent and legally regulated.
Segregation:
Classify as "Halogenated Organic Waste" .
Do not mix with strong acids (risk of HF evolution) or strong oxidizers.
Labeling:
Label must explicitly state: "Contains 4-Chloro-3,5-difluoro-2-methylpyridine. Potential HF generation on combustion."
Destruction Method:
High-Temperature Incineration: Must be performed by a licensed facility equipped with a scrubber system to capture acid gases (HF/HCl).
Laboratory Deactivation (Small Scale only): For trace residues in glassware, rinse with acetone, then wash with a 5% Sodium Bicarbonate solution to neutralize potential acidic hydrolysis products before final cleaning.
References
National Institutes of Health (NIH) . (2025). PubChem Compound Summary: Halogenated Pyridines Safety. Retrieved March 5, 2026, from [Link]
American Chemical Society (ACS) . (2022). Practical Guidelines for the Safe Use of Fluorinated Intermediates. ACS Chemical Health & Safety. Retrieved March 5, 2026, from [Link]